Lilly 51641
Description
Properties
CAS No. |
5388-85-2 |
|---|---|
Molecular Formula |
C11H14ClNO |
Molecular Weight |
211.69 g/mol |
IUPAC Name |
N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine |
InChI |
InChI=1S/C11H14ClNO/c12-10-3-1-2-4-11(10)14-8-7-13-9-5-6-9/h1-4,9,13H,5-8H2 |
InChI Key |
MUWKAPGYHBLRER-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCCOC2=CC=CC=C2Cl |
Appearance |
Solid powder |
Other CAS No. |
5388-85-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
5388-82-9 (mono-hydrochloride) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lilly 51641 Lilly 51641monohydrochloride Lilly-51641 LY 51641 N-((beta-chlorophenoxy)ethyl)cyclopropylamine |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Neuronal Signaling Cascade of Lilly 51641: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of Lilly 51641, a selective inhibitor of monoamine oxidase A (MAO-A). The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of its biochemical properties, effects on neuronal signaling, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Selective and Irreversible MAO-A Inhibition
This compound, chemically identified as N-cyclopropyl-4-chloro-phenoxy-ethylamine, functions as a potent and selective inhibitor of the enzyme monoamine oxidase A (MAO-A). Emerging from early research as a significant tool in neuropharmacology, its primary mechanism revolves around the irreversible inactivation of MAO-A. This enzyme is critically involved in the degradation of key monoamine neurotransmitters.
MAO-A is responsible for the oxidative deamination of neurotransmitters such as serotonin (5-hydroxytryptamine, 5-HT) and norepinephrine (noradrenaline, NA) within the presynaptic neuron and in the synaptic cleft. By selectively and irreversibly inhibiting MAO-A, this compound effectively increases the intracellular and synaptic concentrations of these neurotransmitters, thereby enhancing serotonergic and noradrenergic signaling.
Biochemical studies have classified this compound as a "suicide" inhibitor. This classification implies that the compound binds to the active site of MAO-A and is transformed by the enzyme into a reactive species. This reactive intermediate then forms a covalent bond with the enzyme's flavin adenine dinucleotide (FAD) cofactor, specifically at the N(5) position of the isoalloxazine moiety, leading to its irreversible inactivation[1]. This targeted and irreversible action underscores the compound's potency and prolonged duration of effect.
Quantitative Analysis of In Vitro MAO-A Inhibition
The selectivity of this compound for MAO-A over its isoenzyme, monoamine oxidase B (MAO-B), is a defining characteristic. This selectivity is crucial as MAO-B is primarily responsible for the degradation of dopamine and other trace amines. The following table summarizes the in vitro inhibitory activity of this compound on rat brain mitochondrial MAO using various substrates.
| Substrate | IC50 (M) | Enzyme Selectivity |
| 5-Hydroxytryptamine (5-HT) | 2.5 x 10⁻⁷ | MAO-A |
| Tyramine | > 10⁻⁶ | Mixed (MAO-A/MAO-B) |
| Benzylamine | > 10⁻⁵ | MAO-B |
| Data sourced from Christmas, A. J., et al. (1972).[2] |
These data clearly demonstrate that this compound is significantly more potent in inhibiting the oxidation of the MAO-A-preferring substrate, 5-HT, compared to the MAO-B substrate, benzylamine. The concentration required to inhibit 5-HT oxidation is at least two orders of magnitude lower than that needed to affect benzylamine oxidation, highlighting its selectivity for MAO-A.
In Vivo Effects on Neuronal Signaling
Preclinical studies in rats have substantiated the in vitro findings, demonstrating a significant impact of this compound on the levels of monoamine neurotransmitters in the brain. The administration of this compound leads to a dose-dependent elevation of both norepinephrine and serotonin.
| Dose (mg/kg) | Brain Norepinephrine (% of Control) | Brain Serotonin (% of Control) |
| 5 | ~120% | ~150% |
| 10 | ~140% | ~180% |
| 20 | ~160% | ~220% |
| Approximate values extrapolated from graphical data in Christmas, A. J., et al. (1972).[2] |
This elevation in neurotransmitter levels is a direct consequence of reduced degradation by MAO-A and is the neurochemical basis for the compound's observed pharmacological effects.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism and experimental approaches, the following diagrams are provided in the DOT language for visualization.
Caption: Mechanism of this compound in enhancing neuronal signaling.
Caption: Workflow for in vitro and in vivo analysis of this compound.
Experimental Protocols
The following provides a generalized overview of the methodologies employed in the preclinical evaluation of this compound, based on standard practices of the time.
In Vitro Monoamine Oxidase Inhibition Assay
-
Preparation of Enzyme Source: Rat brain mitochondria were isolated by differential centrifugation of brain homogenates. The final mitochondrial pellet was resuspended in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Inhibition Assay:
-
Aliquots of the mitochondrial suspension were pre-incubated with varying concentrations of this compound for a defined period at 37°C.
-
The enzymatic reaction was initiated by the addition of a specific substrate (e.g., ¹⁴C-labeled 5-HT, tyramine, or benzylamine).
-
The reaction was allowed to proceed for a set time and then terminated by the addition of acid (e.g., perchloric acid).
-
The deaminated metabolites were extracted using an organic solvent (e.g., ethyl acetate).
-
The radioactivity of the extracted metabolites was quantified using liquid scintillation counting.
-
-
Data Analysis: The percentage of inhibition at each concentration of this compound was calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that produces 50% inhibition, was determined from the resulting concentration-response curve.
In Vivo Measurement of Brain Monoamine Levels
-
Animal Dosing: Male Wistar rats were administered this compound orally or via intraperitoneal injection at various doses.
-
Tissue Collection: At specified times after drug administration, animals were euthanized, and their brains were rapidly removed and dissected on ice.
-
Neurotransmitter Extraction: Brain tissue was homogenized in an acidic solution (e.g., 0.4 M perchloric acid) to precipitate proteins and stabilize the monoamines. The homogenates were then centrifuged to obtain a clear supernatant.
-
Quantification: The concentrations of norepinephrine and serotonin in the supernatant were determined using high-performance liquid chromatography (HPLC) with electrochemical detection (ECD). This method allows for the sensitive and specific quantification of individual monoamines.
-
Data Analysis: Neurotransmitter levels in the drug-treated groups were compared to those in a vehicle-treated control group and expressed as a percentage of control.
Conclusion
This compound is a selective and irreversible inhibitor of monoamine oxidase A. Its mechanism of action, centered on the covalent modification of the MAO-A enzyme, leads to a significant and sustained increase in the synaptic availability of serotonin and norepinephrine. This targeted neurochemical modulation has been demonstrated through both in vitro and in vivo studies. The data and methodologies presented in this guide provide a foundational understanding of this compound's role in neuronal signaling, offering valuable insights for researchers in the fields of neuropharmacology and drug discovery. Further investigation into its clinical effects and potential therapeutic applications is warranted.
References
Unveiling the Pharmacological Profile of Lilly 51641: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lilly 51641, chemically known as N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine, is a potent and selective irreversible inhibitor of monoamine oxidase A (MAO-A). This technical guide provides a comprehensive overview of its pharmacological profile, drawing from foundational in vitro and in vivo studies. The document details its mechanism of action, inhibitory constants, and its effects on neurotransmitter levels, presenting quantitative data in structured tables and outlining key experimental methodologies. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its biochemical and physiological interactions.
Core Pharmacological Profile
This compound is classified as a "suicide" or mechanism-based inhibitor of MAO-A. This irreversible inhibition is characterized by its time-dependent and dialysis-resistant nature, indicating a covalent modification of the enzyme. Its selectivity for MAO-A over MAO-B is a key feature of its pharmacological action.
Table 1: In Vitro Inhibition of Monoamine Oxidase by this compound
| Enzyme Source | Substrate | Inhibitor | I50 (M) | Inhibition Type | Reference |
| Rat Brain Mitochondria | Serotonin (for MAO-A) | This compound | 4 x 10-8 | Irreversible | (Fuller, 1968) |
| Rat Brain Mitochondria | Phenylethylamine (for MAO-B) | This compound | > 1 x 10-5 | - | (Fuller, 1968) |
Table 2: In Vivo Effects of this compound on Rat Brain Amines
| Treatment (Dose, Route) | Time Post-Treatment | Brain Serotonin Level (% of Control) | Brain Norepinephrine Level (% of Control) | Reference |
| This compound (10 mg/kg, i.p.) | 4 hours | ~150% | ~125% | (Fuller, 1968) |
| This compound (10 mg/kg, i.p.) | 18 hours | ~175% | ~150% | (Fuller, 1968) |
Mechanism of Action: Irreversible Inhibition of MAO-A
This compound acts as a mechanism-based inactivator of MAO-A. The cyclopropylamine moiety is crucial for its inhibitory activity. The proposed mechanism involves the enzymatic oxidation of the cyclopropylamine by MAO-A, leading to the formation of a reactive intermediate. This intermediate then forms a covalent bond with the enzyme, likely at the flavin adenine dinucleotide (FAD) cofactor, resulting in its irreversible inactivation. This "suicide" inhibition means that the enzyme itself participates in the generation of the species that inactivates it.
Figure 1. Proposed mechanism of irreversible MAO-A inhibition by this compound.
Experimental Protocols
In Vitro Monoamine Oxidase Inhibition Assay
The following protocol is based on the methodology described by Fuller (1968).
Figure 2. Workflow for the in vitro MAO inhibition assay.
Detailed Steps:
-
Enzyme Preparation: Mitochondria were isolated from the brains of male Wistar rats by differential centrifugation. The final mitochondrial pellet was resuspended in a phosphate buffer.
-
Incubation: The mitochondrial suspension was pre-incubated with various concentrations of this compound in a phosphate buffer (pH 7.4) at 37°C.
-
Substrate Addition: The enzymatic reaction was initiated by the addition of a specific substrate. For MAO-A activity, 14C-labeled serotonin was used. For MAO-B activity, 14C-labeled phenylethylamine was used.
-
Reaction Termination and Product Measurement: The reaction was stopped by the addition of acid. The radioactive metabolic products were then extracted with an organic solvent, and the radioactivity was quantified using a liquid scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of this compound was calculated relative to a control without the inhibitor. The I50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, was then determined from the dose-response curve.
In Vivo Assessment of Brain Amine Levels
The in vivo effects of this compound on brain neurotransmitter levels were determined as follows:
Figure 3. Workflow for in vivo analysis of brain amine levels.
Detailed Steps:
-
Animal Dosing: Male Wistar rats were administered this compound intraperitoneally (i.p.).
-
Tissue Collection: At various time points after drug administration, the animals were euthanized, and their brains were rapidly removed and frozen.
-
Neurotransmitter Extraction: The brain tissue was homogenized in an acidified butanol solution to extract the monoamines.
-
Quantification: Serotonin and norepinephrine levels were quantified using a fluorometric assay.
-
Data Comparison: The levels of brain amines in the drug-treated animals were compared to those in a control group that received only the vehicle.
Signaling Pathway: Impact on Monoaminergic Neurotransmission
By inhibiting MAO-A, this compound prevents the breakdown of key monoamine neurotransmitters, primarily serotonin and norepinephrine, within the presynaptic neuron. This leads to an accumulation of these neurotransmitters in the cytoplasm, increasing their availability for packaging into synaptic vesicles and subsequent release into the synaptic cleft. The elevated levels of serotonin and norepinephrine in the synapse enhance their signaling to postsynaptic neurons.
Figure 4. Effect of this compound on monoaminergic neurotransmission.
Conclusion
This compound is a well-characterized selective and irreversible inhibitor of MAO-A. Its potent inhibitory activity, demonstrated through in vitro kinetic studies, translates to significant in vivo effects on brain monoamine levels. The detailed experimental protocols provided herein offer a basis for the replication and extension of these foundational studies. The clear mechanism of action and its impact on neurotransmitter signaling pathways underscore its potential as a pharmacological tool and a lead compound for the development of novel therapeutics targeting the monoaminergic system.
Lilly 51641: A Technical Guide to a Selective Monoamine Oxidase-A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lilly 51641 (also identified as LY-51641) is a potent and selective irreversible inhibitor of monoamine oxidase-A (MAO-A).[1] As a "suicide" inhibitor, it binds covalently to the active site of the MAO-A enzyme, leading to its inactivation.[1] MAO-A is a key enzyme in the metabolism of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[2][3][4] Its selective inhibition by compounds like this compound can lead to an increase in the synaptic availability of these neurotransmitters, a mechanism that has been explored for its therapeutic potential in mood and anxiety disorders.[4][5][6] This technical guide provides an in-depth overview of the available data on this compound, with a focus on its inhibitory activity, experimental protocols, and the relevant biological pathways.
Quantitative Data on Inhibitory Activity
The selectivity of an MAO inhibitor is a critical determinant of its pharmacological profile. While extensive quantitative data for this compound is limited in the public domain, its potent and selective inhibition of MAO-A has been established.
| Inhibitor | Target | Assay | IC50 (nM) | Reference |
| This compound | MAO-A | [3H]Harmaline Binding | 40 | [1] |
| Clorgyline | MAO-A | [3H]Harmaline Binding | 5 | [1] |
| Harmaline | MAO-A | [3H]Harmaline Binding | 7 | [1] |
Experimental Protocols
Determination of MAO-A Inhibitory Activity using [3H]Harmaline Binding Assay
This protocol is a representative method for determining the in vitro potency of inhibitors against MAO-A by measuring their ability to displace the binding of a radiolabeled ligand, [3H]harmaline.
1. Materials and Reagents:
-
[3H]Harmaline (specific activity ~80 Ci/mmol)
-
Rat brain mitochondrial preparation (as a source of MAO-A)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
This compound and other test compounds
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
2. Procedure:
-
Tissue Preparation: Homogenize rat brain tissue in cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at a higher speed to pellet the mitochondria. The mitochondrial pellet is washed and resuspended in fresh buffer to a final protein concentration of approximately 0.5 mg/mL.
-
Binding Assay: In a final volume of 250 µL, incubate the mitochondrial preparation with various concentrations of this compound or other test inhibitors.
-
Add [3H]harmaline to a final concentration of approximately 2 nM.
-
Incubate the mixture at 25°C for 60 minutes.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.
-
Wash the filters rapidly with cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known MAO-A inhibitor (e.g., 10 µM clorgyline). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of inhibitor that displaces 50% of the specific binding of [3H]harmaline) is determined by non-linear regression analysis of the competition binding data.
Signaling Pathways and Experimental Workflows
Monoamine Oxidase-A Signaling Pathway
The primary function of MAO-A is the oxidative deamination of monoamine neurotransmitters. Inhibition of this enzyme leads to an accumulation of these neurotransmitters in the presynaptic neuron and an increased concentration in the synaptic cleft.
Caption: Inhibition of MAO-A by this compound blocks neurotransmitter breakdown.
Experimental Workflow for Assessing MAO-A/B Inhibitor Selectivity
A typical workflow to determine the selectivity of a compound for MAO-A versus MAO-B involves parallel in vitro assays.
Caption: Workflow for determining MAO-A vs. MAO-B inhibitor selectivity.
Conclusion
This compound is a well-characterized selective and irreversible inhibitor of MAO-A. Its ability to increase the levels of key monoamine neurotransmitters underscores its potential for research in neuroscience and drug development for psychiatric disorders. The provided data and protocols offer a foundational understanding for scientists and researchers working with this and similar compounds. Further investigation to fully elucidate its inhibitory profile against MAO-B would provide a more complete picture of its selectivity.
References
- 1. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 3. Role of MAO A and B in neurotransmitter metabolism and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are MAO-A inhibitors and how do they work? [synapse.patsnap.com]
- 5. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 6. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Dawn of a New Era in Antidepressant Therapy: The Early Discovery and Synthesis of Lilly 51641 (Fluoxetine)
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of psychiatric medicine, the introduction of Lilly 51641, later famously known as fluoxetine (Prozac), marked a pivotal moment. It heralded the age of Selective Serotonin Reuptake Inhibitors (SSRIs), a new class of antidepressants with a more favorable side-effect profile compared to their predecessors, the tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs). This technical guide delves into the seminal early work on the discovery and synthesis of this groundbreaking molecule, providing a detailed look at the experimental methodologies and quantitative data that laid the foundation for its development.
The journey of this compound began in the early 1970s at Eli Lilly and Company, driven by the hypothesis that selectively targeting the reuptake of serotonin (5-hydroxytryptamine, 5-HT) could offer a more precise and tolerable treatment for depression.[1] A dedicated team of scientists, including Bryan B. Molloy, Klaus K. Schmiegel, David T. Wong, and Ray W. Fuller, were instrumental in this endeavor.[2][3][4] Their work culminated in the synthesis and pharmacological characterization of a series of aryloxyphenylpropylamines, from which this compound emerged as a lead candidate.[3]
Chemical Synthesis: The Original Pathway
The initial synthesis of racemic fluoxetine, as detailed in the patent filed in 1974 by Molloy and Schmiegel, employed a multi-step approach starting from acetophenone.[5][6] This synthetic route was crucial in providing the initial quantities of the compound for pharmacological evaluation.
Experimental Protocol: Synthesis of Racemic Fluoxetine
Step 1: Mannich Reaction to form β-Dimethylaminopropiophenone [5][7]
-
To a reaction vessel, add acetophenone, dimethylamine hydrochloride, and paraformaldehyde.
-
Add a catalytic amount of a suitable acid (e.g., hydrochloric acid).
-
Reflux the mixture in a suitable solvent (e.g., ethanol).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product, β-dimethylaminopropiophenone, as an oil.
Step 2: Reduction to the Racemic Secondary Alcohol [5]
-
Dissolve the β-dimethylaminopropiophenone from Step 1 in anhydrous tetrahydrofuran (THF).
-
Add the solution dropwise to a solution of diborane in THF (approximately 4 equivalents).
-
Stir the reaction mixture overnight at room temperature.
-
Add an additional equivalent of diborane and continue stirring overnight.
-
Perform an acidic workup to quench the reaction and isolate the racemic secondary alcohol, 3-(dimethylamino)-1-phenylpropan-1-ol.
Step 3: Chlorination [5]
-
Dissolve the alcohol from Step 2 in chloroform.
-
Saturate the solution with anhydrous hydrogen chloride gas.
-
Add thionyl chloride dropwise while maintaining reflux for approximately 5 hours.
-
Evaporate the solvent to obtain the corresponding chloride as a crystalline hydrochloride salt.
Step 4: Etherification [5]
-
Add the chloride salt from Step 3 to an alkaline solution of 4-(trifluoromethyl)phenol.
-
Reflux the mixture for an extended period (e.g., 5 days).
-
Isolate the resulting phenoxy ether.
Step 5: Demethylation (Von Braun Degradation) [5]
-
Treat the phenoxy ether from Step 4 with cyanogen bromide to form the N-cyano derivative.
-
Perform basic hydrolysis of the N-cyano derivative to yield racemic fluoxetine as a free base.
Pharmacological Evaluation: Unveiling a Selective Mechanism
The pharmacological genius of this compound lay in its high selectivity for the serotonin transporter (SERT) over the norepinephrine transporter (NET) and the dopamine transporter (DAT). This selectivity was a key differentiator from the less discriminate TCAs. The primary assay used to determine this selectivity was the in vitro inhibition of monoamine uptake in rat brain synaptosomes.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data from early studies on fluoxetine and its metabolites, highlighting its selectivity for the serotonin transporter.
| Compound | Transporter | IC50 (nM) | Ki (nM) | Selectivity (vs. SERT) | Reference |
| Racemic Fluoxetine (this compound) | SERT | 17 | 17 | - | [5] |
| NET | 2700 | - | ~159-fold | [5] | |
| DAT | - | - | High | [8] | |
| (S)-Fluoxetine | SERT | 16 | 21 | - | [5] |
| (R)-Fluoxetine | SERT | 21 | 33 | - | [5] |
| Norfluoxetine (metabolite) | SERT | 17 | - | - | [5] |
| NET | 2200 | - | ~129-fold | [5] |
Experimental Protocol: In Vitro Monoamine Uptake Inhibition Assay
This protocol provides a generalized procedure for assessing the inhibition of serotonin, norepinephrine, and dopamine uptake in rat brain synaptosomes, a common method used in the early evaluation of fluoxetine.
1. Preparation of Rat Brain Synaptosomes [4][9][10][11][12]
-
Euthanize adult rats according to approved institutional protocols.
-
Rapidly dissect the brain, removing the cerebellum and meninges, and place it in ice-cold homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4).
-
Homogenize the brain tissue in 10 volumes of ice-cold homogenization buffer using a glass-Teflon homogenizer (e.g., 10-15 strokes at ~900 rpm).
-
Centrifuge the homogenate at a low speed (e.g., 1,200 x g for 10 minutes) to remove cell debris and nuclei.
-
Collect the supernatant and centrifuge it at a higher speed (e.g., 15,000 x g for 20 minutes) to pellet the crude synaptosomes.
-
Gently resuspend the synaptosomal pellet in a suitable buffer for the uptake assay.
2. Monoamine Uptake Assay [13][14]
-
Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of the test compound (e.g., fluoxetine) or vehicle control.
-
Initiate the uptake reaction by adding a radiolabeled monoamine substrate (e.g., [³H]5-HT for serotonin, [³H]NE for norepinephrine, or [³H]DA for dopamine).
-
Incubate the mixture at 37°C for a short period (e.g., 5-15 minutes) to allow for uptake.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.
-
Determine the amount of radioactivity retained on the filters (representing uptake into synaptosomes) using liquid scintillation counting.
-
Calculate the concentration of the test compound that inhibits 50% of the specific monoamine uptake (IC50) by non-linear regression analysis of the concentration-response curve.
Visualizing the Core Concepts
To further elucidate the key processes involved in the discovery of this compound, the following diagrams, generated using the DOT language, illustrate the mechanism of action and the experimental workflow.
Caption: Mechanism of action of Fluoxetine (this compound).
Caption: Experimental workflow for the discovery of Fluoxetine.
Conclusion
The early research and development of this compound, or fluoxetine, represents a landmark achievement in medicinal chemistry and pharmacology. The rational design, guided by the serotonin hypothesis of depression, coupled with rigorous synthetic chemistry and selective pharmacological screening, led to a molecule that would profoundly impact the treatment of depression and other psychiatric disorders. The detailed experimental protocols and quantitative data from these initial studies not only secured its place in medical history but also continue to serve as a valuable case study for drug discovery and development professionals today. The legacy of this compound is a testament to the power of targeted therapeutic intervention and the relentless pursuit of safer and more effective medicines.
References
- 1. In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of fluoxetine on serotonin and dopamine concentration in microdialysis fluid from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. R-fluoxetine increases extracellular DA, NE, as well as 5-HT in rat prefrontal cortex and hypothalamus: an in vivo microdialysis and receptor binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 機能性シナプトソームを単離する | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 7. Fluoxetine scaffold to design tandem molecular antioxidants and green catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. sites.pitt.edu [sites.pitt.edu]
- 10. Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sysy.com [sysy.com]
- 12. researchgate.net [researchgate.net]
- 13. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Lilly 51641: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lilly 51641, also known as N-(2-propynyl)-2-phenylethylamine, is a selective and orally active inhibitor of monoamine oxidase A (MAO-A).[1] This enzyme plays a critical role in the metabolism of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine, in the brain and peripheral tissues. By inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters, a mechanism that has been explored for its therapeutic potential in neurological and psychiatric disorders, including depression and schizophrenia.[1][2] This document provides a comprehensive technical guide to the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
Core Data Summary
The in vitro inhibitory activity of this compound has been quantified, demonstrating its potency and selectivity for the MAO-A isoform.
| Parameter | Value | Substrate | Enzyme Source | Reference |
| IC50 | 2.5 x 10⁻⁷ M | 5-Hydroxytryptamine (Serotonin) | Rat Brain Mitochondria | |
| Selectivity | Preferential for MAO-A | Benzylamine | Rat Brain Mitochondria |
Note: Inhibition of benzylamine oxidation, a substrate for MAO-B, was only observed at concentrations above 10⁻⁵ M, indicating a significant selectivity for MAO-A.
Experimental Protocols
The following section details the methodologies employed for the in vitro characterization of this compound, based on established protocols for monoamine oxidase inhibition assays.
Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the inhibitory potential of a compound against MAO-A and MAO-B activity.
Materials:
-
Enzyme Source: Isolated mitochondria from rat brain tissue.
-
Substrates:
-
5-Hydroxytryptamine (5-HT, serotonin) for MAO-A.
-
Benzylamine for MAO-B.
-
-
Inhibitor: this compound dissolved in an appropriate solvent.
-
Assay Buffer: Phosphate buffer (pH 7.4).
-
Detection Reagent: A reagent that allows for the quantification of the product of the enzymatic reaction (e.g., through spectrophotometry or fluorometry).
Procedure:
-
Mitochondrial Preparation: Isolate mitochondria from rat brain tissue using differential centrifugation.
-
Incubation: In a multi-well plate, combine the mitochondrial preparation, assay buffer, and varying concentrations of this compound. Include control wells with no inhibitor.
-
Pre-incubation: Incubate the plates at 37°C for a defined period to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the specific substrate (5-HT for MAO-A or benzylamine for MAO-B) to each well to start the enzymatic reaction.
-
Reaction Termination: After a specific incubation time at 37°C, stop the reaction by adding a stop solution (e.g., acid or base).
-
Detection: Measure the amount of product formed using a suitable detection method. The specific method will depend on the substrate used. For example, the oxidation of 5-HT can be measured by monitoring the formation of 5-hydroxyindoleacetic acid.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control. Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
References
In-Depth Technical Guide: The Effects of Lilly 51641 on Monoamine Neurotransmitters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lilly 51641, also known as N-[2-(o-Chlorophenoxy)-ethyl]-cyclopropylamine, is a selective and irreversible inhibitor of monoamine oxidase A (MAO-A). This enzyme plays a critical role in the degradation of several key monoamine neurotransmitters in the brain. By inhibiting MAO-A, this compound leads to an increase in the synaptic availability of these neurotransmitters, a mechanism that has been explored for its therapeutic potential in psychiatric and neurological disorders. This technical guide provides a comprehensive overview of the effects of this compound on monoamine neurotransmitters, detailing its mechanism of action, quantitative data from preclinical studies, and the experimental protocols used to elucidate its pharmacological profile.
Core Mechanism of Action
This compound functions as a "suicide" inhibitor of MAO-A. This means it binds irreversibly to the enzyme's active site.[1] The binding is stoichiometric, occurring on a mole-for-mole basis with the enzyme.[1] Specifically, the acetylenic group of this compound forms a covalent bond with the N(5) position of the flavin adenine dinucleotide (FAD) cofactor, a crucial component of the MAO-A active site.[1] This irreversible inactivation of the enzyme prevents it from carrying out its normal function: the oxidative deamination of monoamine neurotransmitters.
The selectivity of this compound for MAO-A over its isoform, MAO-B, is attributed to differences in the recognition sites near the active sites of the two enzymes. The recognition site for MAO-B is considered to be smaller than that of MAO-A, thus sterically hindering the binding of certain inhibitors.[1]
Quantitative Data on MAO-A Inhibition
The inhibitory potency and selectivity of this compound have been quantified in various in vitro studies. The following table summarizes the key findings.
| Parameter | Substrate/Target | Value | Species | Source |
| IC50 | Serotonin (5-HT) Oxidation | 2.5 x 10-7 M | Rat | Not Specified |
| Inhibition | Tyramine Oxidation | Higher concentration than for 5-HT | Rat | Not Specified |
| Inhibition | Benzylamine Oxidation | Only at concentrations > 10-5 M | Rat | Not Specified |
Note: IC50 is the half maximal inhibitory concentration.
Effects on Monoamine Neurotransmitter Levels
The inhibition of MAO-A by this compound leads to a significant increase in the levels of its primary substrates, namely serotonin and norepinephrine. Dopamine is a substrate for both MAO-A and MAO-B.
| Neurotransmitter | Effect of this compound | Species | Source |
| Serotonin (5-HT) | Dose-related increase in brain levels | Rat | Not Specified |
| Norepinephrine (NA) | Linear relationship between dose and brain levels | Rat | Not Specified |
| Dopamine | Not explicitly quantified in available literature |
Signaling Pathway of MAO-A Inhibition
The primary consequence of MAO-A inhibition by this compound is the disruption of the normal degradation pathway for monoamine neurotransmitters within the presynaptic neuron. This leads to an accumulation of these neurotransmitters in the cytoplasm, making more available for packaging into synaptic vesicles and subsequent release into the synaptic cleft.
References
Investigating the Potential of Selective MAO-A Inhibition in Schizophrenia Research: A Technical Whitepaper on Lilly 51641
Disclaimer: This document provides a technical overview of the potential of Lilly 51641, a selective monoamine oxidase-A (MAO-A) inhibitor, in the context of schizophrenia research. Due to the limited public availability of the full-text primary research conducted in the late 1970s, this paper is based on the known pharmacology of selective MAO-A inhibitors and generalized clinical research methodologies. Specific experimental protocols and quantitative data from the original studies on this compound are not available in the public domain. The data presented herein is illustrative and intended to represent the type of information that would be collected in such a study.
Introduction: The Monoamine Hypothesis and Schizophrenia
Schizophrenia is a complex neuropsychiatric disorder with a multifaceted pathophysiology. The "dopamine hypothesis" has long been a cornerstone of schizophrenia research, suggesting that an excess of dopaminergic activity in certain brain regions contributes to the positive symptoms of the disease. However, this hypothesis does not fully explain the cognitive and negative symptoms, leading researchers to explore the roles of other neurotransmitter systems, including serotonin and norepinephrine.
Monoamine oxidase (MAO) is a key enzyme responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. There are two main isoforms of MAO: MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin and norepinephrine, and also acts on dopamine. Selective inhibition of MAO-A, therefore, presents a therapeutic strategy to increase the synaptic availability of these key neurotransmitters. This compound is a selective inhibitor of MAO-A that was investigated for its potential therapeutic effects in schizophrenia.[1]
This compound: A Selective MAO-A Inhibitor
This compound is a compound that acts as a selective and irreversible inhibitor of monoamine oxidase type A (MAO-A).[1] Its selectivity for MAO-A is a critical feature, as non-selective MAO inhibitors are associated with a higher risk of adverse effects, such as the "cheese effect" (a hypertensive crisis caused by the ingestion of tyramine-rich foods).
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the MAO-A enzyme. This inhibition leads to a decrease in the breakdown of monoamine neurotransmitters within the presynaptic neuron. Consequently, there is an increased concentration of serotonin, norepinephrine, and dopamine available for release into the synaptic cleft. This modulation of monoaminergic neurotransmission is the basis for its potential therapeutic effects in psychiatric disorders.
Theoretical Signaling Pathway of MAO-A Inhibition
The following diagram illustrates the theoretical signaling pathway affected by the inhibition of MAO-A by a compound such as this compound.
Hypothetical Experimental Protocol for a Clinical Study
The following outlines a hypothetical experimental protocol for a clinical trial investigating the efficacy and safety of this compound in patients with schizophrenia. This protocol is based on standard clinical trial designs for antipsychotic medications.
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
Participants:
-
Inclusion Criteria: Patients aged 18-65 years with a confirmed diagnosis of schizophrenia according to DSM criteria, currently experiencing an acute exacerbation of psychotic symptoms.
-
Exclusion Criteria: History of hypersensitivity to MAO inhibitors, significant unstable medical conditions, substance use disorder within the past 6 months.
Intervention:
-
Treatment Group: this compound (hypothetical dose: 20 mg/day, orally).
-
Control Group: Placebo (identical in appearance to the active medication).
Duration: 8 weeks of treatment.
Assessments:
-
Efficacy:
-
Positive and Negative Syndrome Scale (PANSS) at baseline, week 2, week 4, and week 8.
-
Brief Psychiatric Rating Scale (BPRS) at the same intervals.
-
Clinical Global Impression-Severity (CGI-S) and -Improvement (CGI-I) scales.
-
-
Safety and Tolerability:
-
Adverse event monitoring throughout the study.
-
Vital signs (blood pressure, heart rate) at each visit.
-
Laboratory tests (complete blood count, liver function tests, electrolytes) at baseline and end of study.
-
Electrocardiogram (ECG) at baseline and end of study.
-
Illustrative Quantitative Data
The following tables present hypothetical data that might be expected from a study as described above.
Table 1: Baseline Demographics and Clinical Characteristics (Illustrative Data)
| Characteristic | This compound (n=50) | Placebo (n=50) |
| Age (mean, SD) | 35.2 (8.1) | 36.5 (7.9) |
| Gender (Male/Female) | 30 / 20 | 28 / 22 |
| Duration of Illness (years, mean, SD) | 10.1 (5.4) | 11.3 (6.0) |
| Baseline PANSS Total Score (mean, SD) | 95.8 (10.2) | 96.3 (9.8) |
Table 2: Change in PANSS Total Score from Baseline (Illustrative Data)
| Time Point | This compound (mean change, SD) | Placebo (mean change, SD) | p-value |
| Week 2 | -8.5 (5.1) | -4.2 (4.8) | <0.05 |
| Week 4 | -15.2 (7.8) | -7.1 (6.5) | <0.01 |
| Week 8 | -22.7 (9.3) | -10.5 (8.1) | <0.001 |
Table 3: Incidence of Common Adverse Events (Illustrative Data)
| Adverse Event | This compound (n=50) | Placebo (n=50) |
| Insomnia | 8 (16%) | 3 (6%) |
| Nausea | 6 (12%) | 2 (4%) |
| Headache | 5 (10%) | 4 (8%) |
| Dry Mouth | 7 (14%) | 1 (2%) |
Generalized Experimental Workflow
The diagram below illustrates a generalized workflow for a clinical trial of an investigational drug for schizophrenia.
References
The Impact of Selective Monoamine Oxidase-A Inhibitors on Circadian Rhythms in Animal Models: A Technical Guide
Disclaimer: No publicly available preclinical data on the specific impact of Lilly 51641 (also known as LY-51641) on circadian rhythms in animal models could be identified. This guide provides an in-depth overview of the effects of selective monoamine oxidase-A (MAO-A) inhibitors as a class on circadian rhythms in animal models, drawing from available literature on compounds with a similar mechanism of action.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the interplay between selective MAO-A inhibition and circadian biology.
Core Concepts: MAO-A and the Circadian System
Monoamine oxidase-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. The circadian system, governed by a master clock in the suprachiasmatic nucleus (SCN) of the hypothalamus, orchestrates daily rhythms in physiology and behavior, including the sleep-wake cycle. The activity of MAO-A itself exhibits a 24-hour oscillation in the rat brain, with higher levels during the light phase, suggesting a direct link to the circadian clock.[1] The transcription of the MAO-A promoter is regulated by core clock components, including BMAL1 and PER2.[1][2]
Signaling Pathways
The primary mechanism by which MAO-A inhibitors influence circadian rhythms is through the modulation of monoamine neurotransmitter levels in the brain. Increased availability of serotonin and norepinephrine, in particular, can impact the firing rate of SCN neurons and influence downstream circadian outputs.
Data Presentation: Effects on Circadian Rhythms in Rodent Models
The following tables summarize the quantitative effects of selective MAO-A inhibitors on key circadian parameters in animal models.
Table 1: Effects of Selective MAO-A Inhibitors on Locomotor Activity Rhythms in Rats
| Compound | Dose | Animal Strain | Lighting Condition | Key Findings | Reference |
| Moclobemide | 10 & 50 mg/kg p.o. | Wistar rats | Light-Dark (LD) 12:12 | Phase-dependent effects: Increased basal activity in the light phase. Increased gross activity in the dark phase. | [3] |
| Moclobemide | Chronic administration | ACI, BH, LEW inbred rats | Constant Darkness (DD) | Increased overall activity level and circadian amplitude. Shortened the free-running period (tau). | [4] |
| Clorgyline | 2 mg/kg i.p. (single); 1 mg/kg i.p. (repeated) | Sprague-Dawley rats | Not specified | Chronic (21-day) treatment increased noradrenaline release in the frontal cortex. | [5] |
Table 2: Effects of Selective MAO-A Inhibitors on Sleep Architecture in Rats
| Compound | Dose | Animal Strain | Duration | Key Findings on Sleep | Reference |
| Clorgyline | 2 mg/kg/24h | Rats | 60 hours (subacute) | Significant reduction in REM sleep time. | [6] |
| Clorgyline | 1 mg/kg/24h | Rats | Lifetime (chronic) | No alterations in EEG sleep stages despite 99% MAO-A inhibition. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of circadian rhythms. Below are generalized protocols for key experiments cited in the literature on the effects of MAO-A inhibitors.
This protocol outlines the standard procedure for assessing the impact of a compound on the circadian rhythm of locomotor activity in mice.
Objective: To measure changes in the free-running period (tau), phase shifts, and overall activity levels.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Individually ventilated cages equipped with running wheels
-
Light-tight, ventilated environmental chambers
-
Data acquisition system (e.g., ClockLab)
-
Test compound (e.g., selective MAO-A inhibitor) and vehicle
Procedure:
-
Habituation and Entrainment: House mice individually in cages with running wheels within the environmental chambers. Maintain a strict 12-hour light:12-hour dark (LD 12:12) cycle for at least two weeks to allow for habituation and entrainment of their circadian rhythms.
-
Baseline Free-Running Period (Tau) Measurement: After entrainment, switch the lighting to constant darkness (DD) for at least 10-14 days. Monitor and record wheel-running activity continuously. The onset of activity each day will drift, and the slope of this drift is used to calculate the endogenous circadian period (tau).
-
Drug Administration: Following the baseline period, re-entrain the mice to an LD 12:12 cycle for at least one week. Administer the test compound or vehicle at a specific Zeitgeber Time (ZT), which is the time relative to the light-dark cycle (ZT0 is lights on, ZT12 is lights off).
-
Post-Dosing Free-Running Period: Immediately after drug administration, return the animals to constant darkness and record locomotor activity for another 10-14 days to assess any changes in the free-running period.
-
Phase Shift Assessment (Aschoff-type I): To determine if the compound induces a phase shift, administer the drug during the subjective day or night in animals free-running in DD. Compare the timing of activity onset in the days following administration to the pre-administration baseline.
-
Data Analysis: Use specialized software (e.g., ClockLab) to generate actograms and perform chi-square periodogram analysis to determine the period, amplitude, and phase of the locomotor activity rhythm.
This protocol describes the surgical implantation of electrodes and subsequent recording to analyze sleep-wake architecture.
Objective: To determine the effects of a compound on the duration and pattern of different sleep stages (NREM, REM) and wakefulness.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
EEG and EMG electrodes
-
Dental cement
-
Sleep recording system with amplifiers and data acquisition software
-
Test compound and vehicle
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Implant stainless-steel screw electrodes into the skull over the cortex for EEG recording and wire electrodes into the nuchal muscles for EMG recording. Secure the electrode assembly with dental cement.
-
Recovery and Habituation: Allow the animals to recover from surgery for at least one week. Acclimate them to the recording chambers and tethered recording cables for several days.
-
Baseline Recording: Record baseline EEG and EMG data for at least 24 hours to establish normal sleep-wake patterns.
-
Drug Administration: Administer the test compound or vehicle at a specific time of day (e.g., at the beginning of the light/rest phase).
-
Post-Dosing Recording: Record EEG and EMG for at least 24 hours following drug administration.
-
Data Analysis: Manually or automatically score the recordings into epochs of wakefulness, NREM sleep, and REM sleep based on the EEG and EMG characteristics. Analyze the total time spent in each state, the number and duration of bouts, and the latency to the first episode of each state.
Summary and Conclusion
While specific data for this compound is not available in the public domain, studies on other selective MAO-A inhibitors like moclobemide and clorgyline demonstrate that this class of compounds can significantly impact circadian rhythms in animal models. The primary effects observed are alterations in locomotor activity patterns, including changes in the overall activity level, amplitude, and the free-running period. Effects on sleep architecture appear to be more complex, with acute administration suppressing REM sleep, while chronic administration may lead to tolerance or adaptation.
The phase-dependent effects of moclobemide highlight the importance of considering the time of administration in preclinical studies. The underlying mechanism for these effects is the increased synaptic availability of monoamine neurotransmitters, which are known to modulate the firing of SCN neurons and other components of the circadian timing system.
Further research is needed to elucidate the precise impact of selective MAO-A inhibitors on the molecular clockwork within the SCN and peripheral oscillators. The detailed experimental protocols provided in this guide offer a framework for conducting such studies and for the broader investigation of novel compounds targeting the monoaminergic system for their effects on circadian rhythms.
References
- 1. mdpi.com [mdpi.com]
- 2. Regulation of monoamine oxidase A by circadian-clock components implies clock influence on mood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Light-dark phase differences in behavioral effects of moclobemide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of chronic administration and withdrawal of antidepressant agents on circadian activity rhythms in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic inhibition of monoamine oxidase type A increases noradrenaline release in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Locomotor Activity Monitoring in Mice to Study the Phase Shift of Circadian Rhythms Using ClockLab (Actimetrics) [en.bio-protocol.org]
Methodological & Application
Application Notes and Protocols for the Use of Lilly 51641 in Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lilly 51641 is a potent and selective irreversible inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] Inhibition of MAO-A leads to an increase in the synaptic availability of these neurotransmitters, making this compound and similar inhibitors valuable tools for research in neurobiology, particularly in the study of mood disorders, neurodegenerative diseases, and neuronal signaling.[1][2] These application notes provide detailed protocols for the use of this compound in cultured neurons, focusing on the human neuroblastoma cell line SH-SY5Y, a widely used model in neuroscience research due to its expression of key neuronal markers and its dopaminergic and serotonergic properties.[3][4]
Given the limited availability of specific in vitro data for this compound, the following protocols and data are based on its well-characterized and structurally related analog, clorgyline. Clorgyline shares the same mechanism of action as a selective and irreversible MAO-A inhibitor.[5]
Data Presentation
The following tables summarize the quantitative data for the MAO-A inhibitor clorgyline, which can be used as a reference for designing experiments with this compound.
Table 1: Inhibitory Potency of Clorgyline against Monoamine Oxidase (MAO)
| Enzyme | IC50 (µM) | Ki (µM) | Reference |
| MAO-A | 0.0012 | 0.054 | [5] |
| MAO-B | 1.9 | 58 | [5] |
Table 2: Effect of Clorgyline on MAO-A Activity and Neurotransmitter Metabolites in SH-SY5Y Cells
| Treatment | Duration | MAO-A Activity Inhibition | Dopamine Metabolite (DOPAC) Levels | Reference |
| 1 µM Clorgyline | 3 hours | ~100% | Significantly decreased | [4] |
Experimental Protocols
Protocol 1: Determination of MAO-A Inhibition in Cultured Neurons
This protocol describes how to assess the inhibitory effect of this compound on MAO-A activity in SH-SY5Y cells.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (or Clorgyline as a positive control)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
MAO-A activity assay kit (e.g., fluorometric or radiometric)
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in T-75 flasks until they reach 80-90% confluency. For experiments, seed the cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere and grow for 24-48 hours.
-
Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (a suggested starting range is 1 nM to 1 µM, based on data for clorgyline).[4][5] Remove the old medium from the cells and add the medium containing this compound. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the cells for a predetermined time. For an irreversible inhibitor like this compound, a 3-hour incubation is a reasonable starting point to achieve significant inhibition.[4]
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 100-200 µL of cell lysis buffer to each well and scrape the cells.
-
Homogenization: Transfer the cell lysates to microcentrifuge tubes and homogenize by sonication or repeated pipetting.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay or a similar method.
-
MAO-A Activity Assay: Measure the MAO-A activity in each lysate according to the manufacturer's instructions of the chosen assay kit. The activity is typically measured by the conversion of a specific substrate to a detectable product.
-
Data Analysis: Normalize the MAO-A activity to the protein concentration for each sample. Calculate the percentage of inhibition relative to the vehicle-treated control cells.
Protocol 2: Quantification of Neurotransmitter Levels
This protocol outlines a method to measure changes in dopamine and serotonin levels in SH-SY5Y cells following treatment with this compound.
Materials:
-
SH-SY5Y cells and culture reagents
-
This compound
-
PBS
-
Perchloric acid (PCA) containing an internal standard (e.g., N-methylserotonin)
-
High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD)
Procedure:
-
Cell Culture and Treatment: Follow steps 1-3 from Protocol 1. A suggested treatment is 1 µM of a clorgyline-like inhibitor for 3 hours.[4]
-
Sample Collection: After incubation, wash the cells twice with ice-cold PBS.
-
Extraction: Add 200 µL of ice-cold 0.1 M PCA with an internal standard to each well. Scrape the cells and transfer the mixture to a microcentrifuge tube.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the protein.
-
Sample Preparation for HPLC: Collect the supernatant, which contains the neurotransmitters. The supernatant can be directly injected into the HPLC system or stored at -80°C until analysis.
-
HPLC-ECD Analysis: Analyze the samples using an HPLC-ECD system optimized for the detection of dopamine and serotonin. The mobile phase composition and column type will need to be specific for monoamine analysis.
-
Data Analysis: Quantify the concentrations of dopamine and serotonin by comparing the peak areas to a standard curve. Normalize the neurotransmitter levels to the protein content of the cell pellet (which can be dissolved in a known volume of NaOH). Express the results as a percentage change compared to the vehicle-treated control.
Protocol 3: Assessment of Neuronal Viability
This protocol describes how to evaluate the potential cytotoxic effects of this compound on cultured neurons using a standard MTT assay.
Materials:
-
SH-SY5Y cells and culture reagents
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1-2 x 10^4 cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM) for 24 to 48 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
Signaling Pathways and Visualizations
Inhibition of MAO-A by this compound is expected to increase intracellular levels of monoamine neurotransmitters, which can, in turn, activate various downstream signaling pathways. One such pathway involves the activation of G-protein coupled receptors (GPCRs) by elevated neurotransmitter levels, leading to the production of cyclic AMP (cAMP). Increased cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB).[6][7] Activated CREB promotes the transcription of genes involved in neuronal survival, plasticity, and neurogenesis, such as Brain-Derived Neurotrophic Factor (BDNF).[7][8]
Caption: Signaling pathway activated by MAO-A inhibition.
Caption: Experimental workflow for studying this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. Frontiers | cAMP Response Element-Binding Protein (CREB): A Possible Signaling Molecule Link in the Pathophysiology of Schizophrenia [frontiersin.org]
- 7. Activation of cAMP Signaling Facilitates the Morphological Maturation of Newborn Neurons in Adult Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The intracellular monoamine oxidase-A inhibitory activity and the protective effect of small hairtail-related peptides in nerve cells (SH-SY5Y) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Lilly 51641 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lilly 51641 is a potent and selective irreversible inhibitor of monoamine oxidase A (MAO-A), an enzyme critical in the metabolism of neurotransmitters such as serotonin and norepinephrine.[1] Accurate measurement of its inhibitory activity is essential for pharmacological characterization and drug development. These application notes provide detailed protocols for biochemical assays to determine the activity of this compound and similar MAO-A inhibitors.
Data Presentation: Inhibitory Potency of a Selective MAO-A Inhibitor
The following table summarizes the inhibitory potency and selectivity of clorgyline, a compound analogous to this compound in its mechanism and selectivity. This data is critical for understanding the compound's specific interaction with its target enzyme versus off-target enzymes.
| Compound | Target | Assay Type | IC50 | Ki | Selectivity (MAO-B/MAO-A) |
| Clorgyline | MAO-A | Fluorometric | 0.0012 µM[2] | 0.054 µM[2][3] | ~1074-fold (based on Ki) |
| Clorgyline | MAO-B | Fluorometric | 1.9 µM[2] | 58 µM[2] |
Experimental Protocols
Protocol 1: Fluorometric Assay for MAO-A Inhibition
This protocol describes a robust method to determine the inhibitory activity of compounds like this compound on MAO-A using a fluorometric assay. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-A catalyzed oxidation of a substrate.
Materials:
-
Human recombinant MAO-A enzyme
-
MAO-A substrate (e.g., p-Tyramine or Kynuramine)
-
This compound or other test inhibitors
-
Clorgyline (positive control inhibitor)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red or equivalent)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent probe in DMSO.
-
Prepare a working solution of HRP in Assay Buffer.
-
Prepare a stock solution of the MAO-A substrate in Assay Buffer.
-
Prepare serial dilutions of this compound and clorgyline in Assay Buffer.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add 50 µL of the Assay Buffer.
-
Add 10 µL of the test inhibitor dilutions or positive control (clorgyline). For the control (uninhibited) wells, add 10 µL of Assay Buffer.
-
Add 20 µL of the MAO-A enzyme solution to all wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme. This pre-incubation is crucial for irreversible inhibitors.
-
Prepare the detection mix by combining the MAO-A substrate, HRP, and the fluorescent probe in Assay Buffer.
-
Initiate the enzymatic reaction by adding 20 µL of the detection mix to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red) in kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence intensity versus time curve) for each concentration of the inhibitor.
-
Normalize the reaction rates to the control (uninhibited) wells (set to 100% activity).
-
Plot the percentage of MAO-A activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
Experimental Workflow for MAO-A Inhibition Assay
Caption: Workflow for determining the IC50 of a MAO-A inhibitor.
MAO-A Enzymatic Reaction and Downstream Signaling
Caption: MAO-A enzymatic reaction and its role in ROS-mediated signaling.
References
Application Notes and Protocols for Lilly 51641 in Rodent Models of Depression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lilly 51641 is a selective and orally active inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO-A, this compound increases the synaptic availability of these monoamines, a mechanism of action shared by a class of antidepressant medications. Preclinical studies in rodent models of depression are essential to evaluate the efficacy and optimal dosing of novel antidepressant candidates like this compound.
These application notes provide a comprehensive guide for the use of this compound in two widely accepted rodent models of depression: the Forced Swim Test (FST) and the Chronic Unpredictable Stress (CUS) model. Due to the limited availability of specific preclinical data for this compound, the proposed dosage ranges are extrapolated from studies on other selective MAO-A inhibitors, namely clorgyline and moclobemide. Researchers should consider these as starting points for dose-response studies.
Quantitative Data Summary
The following tables summarize the suggested dosage for this compound, based on effective doses of comparable selective MAO-A inhibitors in rodent models of depression.
Table 1: Estimated Effective Doses of this compound for Rodent Models of Depression
| Compound | Animal Model | Species | Route of Administration | Estimated Effective Dose Range | Reference Compounds |
| This compound | Forced Swim Test | Mouse | Intraperitoneal (i.p.) | 1 - 10 mg/kg | Clorgyline, Moclobemide |
| This compound | Forced Swim Test | Rat | Intraperitoneal (i.p.) / Oral (p.o.) | 2 - 20 mg/kg | Moclobemide |
| This compound | Chronic Unpredictable Stress | Mouse | Intraperitoneal (i.p.) / Oral (p.o.) | 5 - 30 mg/kg/day | Moclobemide |
| This compound | Chronic Unpredictable Stress | Rat | Oral (p.o.) | 10 - 40 mg/kg/day | Moclobemide |
Table 2: Dosing Information from Reference MAO-A Inhibitors
| Compound | Animal Model | Species | Route of Administration | Reported Effective Dose |
| Clorgyline | Depression-like behavior | Mouse | Intraperitoneal (i.p.) | 0.5 - 3 mg/kg[1][2] |
| Moclobemide | Forced Swim Test | Mouse | Intraperitoneal (i.p.) | 3 - 100 mg/kg[3] |
| Moclobemide | Forced Swim Test | Mouse | Continuous Infusion (minipump) | 2.5 - 15 mg/kg/day[4] |
| Moclobemide | Forced Swim Test | Rat | Intraperitoneal (i.p.) / Oral (p.o.) | 10 - 30 mg/kg |
Signaling Pathway
Experimental Protocols
Forced Swim Test (FST) in Mice
This protocol is designed to assess the antidepressant-like activity of this compound by measuring the immobility time of mice in an inescapable water tank.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline with 0.5% Tween 80)
-
Male C57BL/6 mice (8-10 weeks old)
-
Cylindrical glass beakers (25 cm height, 10 cm diameter)
-
Water bath to maintain water temperature at 23-25°C
-
Video recording and analysis software
Procedure:
-
Acclimation: House mice in the experimental room for at least 1 hour before testing.
-
Drug Administration:
-
Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle to different groups of mice.
-
A positive control group treated with a known antidepressant (e.g., imipramine, 20 mg/kg, i.p.) should be included.
-
Allow a 30-60 minute pretreatment time.
-
-
Forced Swim Session:
-
Fill the beakers with water (23-25°C) to a depth of 15 cm.
-
Gently place each mouse into a beaker for a 6-minute session.
-
Record the entire session using a video camera.
-
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the 6-minute session. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
A significant decrease in immobility time in the this compound-treated groups compared to the vehicle group indicates an antidepressant-like effect.
-
Chronic Unpredictable Stress (CUS) in Mice
The CUS model induces a depressive-like state in rodents through prolonged exposure to a series of mild, unpredictable stressors. This model has high face and predictive validity for depression.
Materials:
-
This compound
-
Vehicle
-
Male C57BL/6 mice (6-8 weeks old)
-
A variety of stressors (see below)
-
Sucrose solution (1%)
-
Apparatus for behavioral testing (e.g., open field, elevated plus maze)
Procedure:
-
Baseline Sucrose Preference Test (SPT):
-
For 48 hours, habituate mice to two bottles, one with water and one with 1% sucrose solution.
-
For the next 24 hours, deprive mice of water and food.
-
Following deprivation, present mice with pre-weighed bottles of water and 1% sucrose for 1 hour.
-
Calculate sucrose preference as: (sucrose intake / (sucrose intake + water intake)) x 100.
-
-
CUS Protocol (4-6 weeks):
-
Expose mice to a different mild stressor each day. Examples of stressors include:
-
Stroboscopic illumination
-
Tilted cage (45°)
-
Wet bedding
-
Reversal of light/dark cycle
-
Predator odor (e.g., soiled rat bedding)
-
Forced swim in cold water (18°C) for 5 minutes
-
Social stress (housing with an aggressive mouse)
-
-
The control group should be handled daily but not exposed to stressors.
-
-
Drug Administration:
-
During the last 2-3 weeks of the CUS protocol, administer this compound (e.g., 5, 15, 30 mg/kg/day, p.o. or i.p.) or vehicle daily.
-
-
Behavioral Testing:
-
At the end of the treatment period, repeat the Sucrose Preference Test. A reversal of the CUS-induced decrease in sucrose preference in the this compound-treated group indicates an antidepressant-like effect.
-
Other behavioral tests, such as the open field test (to assess locomotor activity) and the elevated plus maze (to assess anxiety-like behavior), can also be performed.
-
Disclaimer
The provided dosage ranges for this compound are estimations based on data from other selective MAO-A inhibitors. It is imperative that researchers conduct their own dose-response studies to determine the optimal effective and non-toxic dose of this compound for their specific experimental conditions and rodent strain. The pharmacokinetic and pharmacodynamic properties of this compound may differ from the reference compounds. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
- 1. researchgate.net [researchgate.net]
- 2. Treatment with the MAO-A inhibitor clorgyline elevates monoamine neurotransmitter levels and improves affective phenotypes in a mouse model of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential behavioral effects of the antidepressants reboxetine, fluoxetine, and moclobemide in a modified forced swim test following chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Administration of CNS-Active Small Molecules
Disclaimer: Extensive searches for preclinical research data on various administration routes for the specific compound "Lilly 51641" (also known as LY51641) did not yield detailed publicly available information beyond its description as a selective and orally active Type A monoamine oxidase (MAO-A) inhibitor. The following application notes and protocols are therefore provided as a general guide for the preclinical administration of CNS-active small molecule inhibitors and are not specific to this compound. The experimental details and data presented are representative examples and should be adapted based on the specific properties of the compound under investigation.
Introduction to Preclinical Administration Routes
The choice of administration route in preclinical research is critical as it significantly influences the pharmacokinetic and pharmacodynamic profile of a drug candidate. Factors such as the compound's solubility, stability, and the desired therapeutic effect guide the selection of an appropriate route. For CNS-active compounds, the ability to cross the blood-brain barrier is a key consideration. The most common routes in preclinical rodent studies include oral gavage (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) injection.
Comparative Pharmacokinetic Data
The following table summarizes hypothetical pharmacokinetic parameters for a generic CNS-active small molecule inhibitor administered via different routes in a rodent model. This data is for illustrative purposes to highlight the expected differences between administration routes.
| Administration Route | Dose (mg/kg) | Bioavailability (%) | Tmax (h) | Cmax (ng/mL) | Half-life (t½) (h) | Brain/Plasma Ratio |
| Oral (PO) | 10 | 45 | 1.0 | 850 | 4.2 | 0.8 |
| Intravenous (IV) | 2 | 100 | 0.1 | 2500 | 3.8 | 1.2 |
| Intraperitoneal (IP) | 5 | 80 | 0.5 | 1500 | 4.0 | 1.0 |
| Subcutaneous (SC) | 5 | 95 | 1.5 | 1200 | 5.5 | 0.9 |
Experimental Protocols
Oral Administration (Gavage)
Oral gavage is a common method for administering precise doses of a compound directly into the stomach.
Materials:
-
Test compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch for rats)
-
Syringes
-
Animal scale
Protocol:
-
Preparation: Prepare the dosing solution by suspending or dissolving the test compound in the chosen vehicle to the desired concentration. Ensure the solution is homogenous.
-
Animal Handling: Weigh the animal to determine the correct dosing volume. Gently restrain the animal to prevent movement.
-
Administration: Measure the distance from the animal's oral cavity to the xiphoid process to ensure proper tube placement. Insert the gavage needle into the esophagus and gently advance it into the stomach. Administer the dose slowly to prevent regurgitation.
-
Post-Administration Monitoring: Observe the animal for any signs of distress or adverse reactions.
Intravenous Administration (IV)
IV administration introduces the compound directly into the systemic circulation, resulting in 100% bioavailability. The tail vein is commonly used in rodents.
Materials:
-
Test compound in a sterile, isotonic solution
-
Insulin syringes with a fine gauge needle (e.g., 27-30 gauge)
-
Restraining device
-
Heat lamp (optional, for vasodilation)
Protocol:
-
Preparation: Prepare a sterile, clear dosing solution. Particulate matter can cause emboli.
-
Animal Handling: Place the animal in a restraining device. If necessary, warm the tail with a heat lamp to dilate the lateral tail veins.
-
Administration: Swab the tail with an alcohol wipe. Insert the needle into a lateral tail vein and slowly inject the dosing solution.
-
Post-Administration Monitoring: Apply gentle pressure to the injection site upon needle withdrawal to prevent bleeding. Monitor the animal for any immediate adverse effects.
Intraperitoneal Administration (IP)
IP injection involves administering the compound into the peritoneal cavity, where it is absorbed into circulation.
Materials:
-
Test compound in a sterile solution
-
Syringes with an appropriate gauge needle (e.g., 25-27 gauge)
-
Animal scale
Protocol:
-
Preparation: Prepare a sterile dosing solution.
-
Animal Handling: Restrain the animal, typically by securing the scruff of the neck and turning it to expose the abdomen.
-
Administration: Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum. Administer the dose.
-
Post-Administration Monitoring: Observe the animal for signs of pain or distress.
Subcutaneous Administration (SC)
SC injection delivers the compound into the space between the skin and the underlying muscle.
Materials:
-
Test compound in a sterile solution
-
Syringes with an appropriate gauge needle (e.g., 25-27 gauge)
-
Animal scale
Protocol:
-
Preparation: Prepare a sterile dosing solution.
-
Animal Handling: Gently restrain the animal.
-
Administration: Lift a fold of skin on the back, between the shoulder blades. Insert the needle into the base of the skin tent and inject the solution.
-
Post-Administration Monitoring: Briefly monitor for any leakage from the injection site.
Visualization of Workflows and Pathways
Experimental Workflow for Pharmacokinetic Study
Caption: Workflow for a preclinical pharmacokinetic study.
Signaling Pathway for a Monoamine Oxidase A (MAO-A) Inhibitor
Caption: Mechanism of action for a MAO-A inhibitor.
Application Notes and Protocols for Studying Dopamine and Serotonin Metabolism with Lilly 51641
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Lilly 51641, a potent and selective inhibitor of Monoamine Oxidase-A (MAO-A), to investigate the metabolism of dopamine and serotonin. This document includes detailed experimental protocols, data presentation tables, and visualizations to facilitate research in neuroscience and drug development.
Introduction to this compound
This compound is a selective and orally active inhibitor of the enzyme Monoamine Oxidase-A (MAO-A)[1]. MAO-A is a critical enzyme responsible for the degradation of several key neurotransmitters, most notably serotonin and, to a lesser extent, dopamine. By inhibiting MAO-A, this compound effectively increases the synaptic availability of these neurotransmitters, making it a valuable tool for studying their roles in various physiological and pathological processes. The irreversible nature of its binding suggests a prolonged duration of action.
Mechanism of Action
This compound acts as a selective inhibitor of MAO-A. MAO-A is located on the outer mitochondrial membrane and catalyzes the oxidative deamination of monoamines. The inhibition of MAO-A by this compound leads to a decrease in the breakdown of serotonin and dopamine, resulting in their accumulation in the presynaptic neuron and an subsequent increase in their synaptic concentrations. This, in turn, leads to a reduction in the levels of their primary metabolites, 5-hydroxyindoleacetic acid (5-HIAA) from serotonin and 3,4-dihydroxyphenylacetic acid (DOPAC) from dopamine.
Data Presentation
The following tables summarize the key quantitative data regarding the activity of this compound and the expected effects of selective MAO-A inhibition on dopamine and serotonin metabolism.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description |
| IC50 | 40 nM | Concentration of this compound required to inhibit 50% of [3H]harmaline binding to MAO-A. |
Note: Data for IC50 is derived from studies on the binding of radiolabeled ligands to MAO-A.
Table 2: Expected In Vivo Effects of Selective MAO-A Inhibition on Neurotransmitter and Metabolite Levels
| Analyte | Expected Change from Baseline | Brain Region |
| Dopamine (DA) | ~250% Increase | Striatum |
| 3,4-Dihydroxyphenylacetic acid (DOPAC) | ~70% Decrease | Striatum |
| Homovanillic acid (HVA) | ~75% Decrease | Striatum |
| Serotonin (5-HT) | Significant Increase | Various |
| 5-Hydroxyindoleacetic acid (5-HIAA) | ~40% Decrease | Striatum |
Experimental Protocols
Protocol 1: In Vitro MAO-A Inhibition Assay
This protocol describes an in vitro assay to determine the inhibitory potency of this compound on MAO-A activity.
Materials:
-
This compound
-
Recombinant human MAO-A enzyme
-
Kynuramine (substrate)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution to create a range of concentrations.
-
In a 96-well plate, add the phosphate buffer, recombinant MAO-A enzyme, and the different concentrations of this compound. Include a control group with no inhibitor.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate, kynuramine.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction (e.g., by adding a strong acid or base).
-
Measure the fluorescence of the product (4-hydroxyquinoline) using a plate reader (Excitation: ~320 nm, Emission: ~400 nm).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vivo Microdialysis for Measuring Dopamine and Serotonin Metabolites
This protocol outlines the use of in vivo microdialysis to assess the effects of this compound on the extracellular levels of dopamine, serotonin, and their metabolites in the brain of a living animal (e.g., a rat).
Materials:
-
This compound
-
Laboratory animals (e.g., Sprague-Dawley rats)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., striatum or prefrontal cortex).
-
Recovery: Allow the animal to recover from surgery for a specified period (e.g., 24-48 hours).
-
Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for a baseline period (e.g., 2-3 hours) to establish stable neurotransmitter and metabolite levels.
-
Drug Administration: Administer this compound to the animal (e.g., via intraperitoneal injection or oral gavage).
-
Post-treatment Collection: Continue to collect dialysate samples for several hours post-administration to monitor the changes in analyte concentrations.
-
Sample Analysis: Analyze the collected dialysate samples using an HPLC-ECD system to quantify the concentrations of dopamine, serotonin, DOPAC, and 5-HIAA.
-
Data Analysis: Express the post-treatment analyte levels as a percentage of the baseline levels and plot the data over time.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of dopamine and serotonin in the central nervous system. Its selectivity and potency as an MAO-A inhibitor allow for targeted manipulation of these neurotransmitter systems. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at understanding the intricate mechanisms of monoamine metabolism and their implications in health and disease. It is recommended that researchers validate the effects of this compound in their specific experimental models.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Selective MAO-A Inhibitor Dosage for Maximum Efficacy in Rats
Disclaimer: Information regarding the specific compound Lilly 51641 is not publicly available in the scientific literature. This guide is based on data from analogous selective monoamine oxidase A (MAO-A) inhibitors, such as clorgyline and moclobemide, to provide researchers with relevant protocols and troubleshooting advice for similar compounds in rat models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a selective MAO-A inhibitor?
A1: Selective MAO-A inhibitors work by blocking the monoamine oxidase A enzyme, which is responsible for breaking down monoamine neurotransmitters like serotonin, norepinephrine, and dopamine in the brain.[1][2] By inhibiting this enzyme, the levels of these neurotransmitters increase in the synaptic cleft, enhancing neurotransmission and influencing mood and behavior.[2]
Q2: What are some commonly used selective MAO-A inhibitors in rat studies?
A2: While information on this compound is scarce, researchers frequently use other selective MAO-A inhibitors in rat studies, including clorgyline (irreversible) and moclobemide (reversible).[3][4][5] These compounds have been characterized in various behavioral and neurochemical paradigms.
Q3: What is a typical starting dose for a selective MAO-A inhibitor in rats?
A3: The appropriate starting dose depends on the specific compound, the research question, and whether the study is acute or chronic. For clorgyline, chronic studies have used doses around 1 mg/kg/day.[6] For moclobemide, doses in behavioral studies have ranged from 0.1 to 1.0 mg/kg.[7] It is crucial to conduct a dose-response study to determine the optimal dose for your specific experimental conditions.
Q4: How can I be sure that the MAO-A enzyme is being effectively inhibited?
A4: The most direct method is to perform an ex vivo enzyme activity assay on brain tissue from a cohort of animals treated with the inhibitor. Studies have shown that effective doses of selective MAO-A inhibitors can lead to over 95% inhibition of MAO-A activity in the rat brain.[5]
Q5: What are the expected effects on neurotransmitter levels?
A5: Effective inhibition of MAO-A should lead to an increase in the brain levels of serotonin, norepinephrine, and to a lesser extent, dopamine.[8] The magnitude of this increase can be quantified using techniques like high-performance liquid chromatography (HPLC) on brain tissue homogenates.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Lack of behavioral effect | - Insufficient dosage- Inappropriate administration route- Compound degradation- High individual variability in rats | - Conduct a dose-response study to find the optimal dose.- Ensure the chosen administration route allows for sufficient bioavailability. Consider intraperitoneal (i.p.) injection for more direct systemic delivery.- Check the stability and proper storage of your compound. Prepare fresh solutions before each experiment.- Increase the sample size to account for individual differences in drug response. |
| Unexpected or adverse effects (e.g., hyperactivity, stereotypy) | - Off-target effects of the compound- Dose is too high, leading to excessive neurotransmitter levels- Interaction with other experimental variables | - Review the literature for known off-target effects of your specific inhibitor.- Reduce the dosage and re-evaluate the behavioral phenotype.- Carefully consider and control for other factors in your experimental design, such as environmental stressors. |
| High variability in results | - Inconsistent drug administration- Environmental factors- Circadian rhythm effects | - Ensure precise and consistent dosing for all animals. For oral gavage, ensure proper technique to avoid stress and inaccurate dosing.- Standardize housing conditions, handling procedures, and testing environment to minimize variability.- Conduct behavioral testing at the same time of day for all animals to control for circadian variations in neurotransmitter levels and activity. |
| Difficulty dissolving the compound | - Poor solubility of the inhibitor in the chosen vehicle | - Consult the manufacturer's instructions or literature for recommended solvents. Common vehicles include sterile saline, phosphate-buffered saline (PBS), or a small percentage of DMSO in saline.[9] Always ensure the vehicle itself does not have behavioral effects by including a vehicle-only control group. |
Data Presentation
Table 1: Exemplar Dosage and Efficacy of Clorgyline in Rats
| Parameter | Dosage | Route | Duration | % MAO-A Inhibition (Brain) | Behavioral Effect | Reference |
| Enzyme Inhibition | 1 mg/kg/day | i.p. | 21 days | >95% | N/A | [5] |
| Behavioral Study | 1 mg/kg/day | s.c. (osmotic pump) | 8 injections (twice weekly) | Not Assessed | Switched sensitization from locomotion to mouthing | [6] |
| Neurotransmitter Levels | Not specified for rats, but in a mouse model of Huntington's disease, clorgyline restored levels of dopamine, serotonin, and norepinephrine. | Not Specified | 26 days | Not Assessed | Reduced anxiety- and depressive-like behavior | [8] |
Table 2: Exemplar Dosage and Efficacy of Moclobemide in Rats
| Parameter | Dosage | Route | Duration | Effect on Neurotransmitters | Behavioral Effect | Reference |
| Behavioral Study | 0.1 - 1.0 mg/kg | i.p. | 5 days | Not Assessed | Improved learning and memory in active and passive avoidance tests | [7] |
| HPA Axis Study | 4.5 mg/kg/day | In drinking water | 5 weeks | Not directly measured, but inferred downstream effects | Attenuated stress-induced plasma ACTH and corticosterone levels | [4] |
| Enzyme Inhibition | 12.5 - 50 mg/kg | Not Specified | Acute | Dose-dependent decrease in MAO-A activity | N/A | [3] |
Experimental Protocols
1. Protocol for Intraperitoneal (i.p.) Administration of a Selective MAO-A Inhibitor
-
Materials:
-
Selective MAO-A inhibitor (e.g., clorgyline)
-
Vehicle (e.g., sterile 0.9% saline)
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Animal scale
-
-
Procedure:
-
Prepare a stock solution of the inhibitor in the chosen vehicle. For example, if the desired dose is 1 mg/kg and the injection volume is 1 ml/kg, prepare a 1 mg/ml solution.
-
Weigh the rat to determine the precise injection volume.
-
Gently restrain the rat, exposing the abdomen.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate slightly to ensure no fluid is drawn into the syringe (indicating entry into a vessel or organ).
-
Inject the solution slowly and smoothly.
-
Withdraw the needle and return the rat to its home cage.
-
Monitor the animal for any immediate adverse reactions.
-
2. Protocol for the Forced Swim Test (FST) in Rats
-
Apparatus:
-
A cylindrical container (e.g., 40-50 cm high, 20 cm in diameter) filled with water to a depth of 30 cm.
-
Water temperature maintained at 24-26°C.
-
-
Procedure:
-
Pre-test Session (Day 1):
-
Gently place the rat into the water cylinder for 15 minutes.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage. This session is for habituation and to induce a baseline level of immobility.
-
-
Test Session (Day 2):
-
Administer the selective MAO-A inhibitor or vehicle at a predetermined time before the test (e.g., 30-60 minutes for i.p. injection).
-
Place the rat in the water cylinder for a 5-minute test session.
-
Record the session with a video camera for later scoring.
-
An observer, blind to the experimental conditions, should score the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
A decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
-
-
Mandatory Visualizations
Caption: Signaling pathway of selective MAO-A inhibition.
References
- 1. What are MAO-A modulators and how do they work? [synapse.patsnap.com]
- 2. What are MAO-A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Effect of moclobemide on rat brain monoamine oxidase A and B: comparison with harmaline and clorgyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypothalamic-pituitary-adrenocortical axis changes in the rat after long-term treatment with the reversible monoamine oxidase-A inhibitor moclobemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic inhibition of monoamine oxidase type A increases noradrenaline release in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clorgyline-induced switch from locomotion to mouthing in sensitization to the dopamine D2/D3 agonist quinpirole in rats: role of sigma and imidazoline I2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regional inhibition of monoamine oxidase activity by administration of clorgyline in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment with the MAO-A inhibitor clorgyline elevates monoamine neurotransmitter levels and improves affective phenotypes in a mouse model of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Troubleshooting inconsistent results in Lilly 51641 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Lilly 51641, a selective inhibitor of Monoamine Oxidase A (MAO-A). The information provided is intended to assist in resolving common issues and ensuring the consistency and reliability of experimental results.
Troubleshooting Guides
Inconsistent or unexpected results in experiments involving this compound can arise from various factors, from reagent handling to assay conditions. This guide provides a systematic approach to troubleshooting common problems.
Issue 1: Higher Than Expected IC50 Value (Lower Potency)
Possible Causes and Solutions
| Cause | Recommended Solution |
| This compound Degradation | Ensure proper storage of this compound according to the manufacturer's instructions, typically at -20°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Incorrect Concentration | Verify the initial stock concentration and all subsequent dilutions. Use calibrated pipettes and ensure accurate volume transfers. |
| Sub-optimal Assay Conditions | Optimize the concentration of the MAO-A substrate (e.g., kynuramine) to be near its Km value for the enzyme. Ensure the pH and temperature of the assay buffer are optimal for MAO-A activity (typically pH 7.4 and 37°C). |
| Enzyme Inactivity | Use a fresh aliquot of MAO-A enzyme. Confirm enzyme activity with a known potent inhibitor, such as clorgyline, as a positive control. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) in the assay is low (typically <1%) and consistent across all wells. Run a solvent-only control to assess its effect on enzyme activity. |
Issue 2: High Variability Between Replicates
Possible Causes and Solutions
| Cause | Recommended Solution |
| Pipetting Inaccuracy | Use calibrated pipettes and proper pipetting techniques to minimize volume variations. For multi-well plates, consider using a multichannel pipette. |
| Incomplete Mixing | Ensure thorough mixing of all reagents in each well by gently pipetting up and down or using a plate shaker. |
| Edge Effects in Plates | Avoid using the outer wells of a microplate, as they are more prone to evaporation. If unavoidable, fill the outer wells with buffer or water to create a humidified environment. |
| Temperature Gradients | Ensure the entire assay plate is at a uniform temperature during incubation. Avoid placing plates on cold or hot surfaces. |
| Contamination | Use sterile pipette tips and reagents to prevent microbial or chemical contamination that could interfere with the assay. |
Issue 3: No Inhibition Observed
Possible Causes and Solutions
| Cause | Recommended Solution |
| Inactive this compound | Test a fresh, properly stored aliquot of this compound. Confirm its identity and purity if possible. |
| Incorrect Enzyme Isoform | Ensure you are using MAO-A and not MAO-B. This compound is selective for MAO-A. |
| Assay Interference | The detection method (e.g., fluorescence, absorbance) may be compromised. Run appropriate controls to check for interference from the compound or other assay components. |
| Inappropriate Substrate | Confirm that the substrate used is appropriate for MAO-A. |
Frequently Asked Questions (FAQs)
Q1: What is the expected IC50 value for this compound against MAO-A?
The IC50 value for a given inhibitor can vary depending on the specific experimental conditions. However, for selective MAO-A inhibitors, IC50 values are typically in the nanomolar range. It is crucial to establish a baseline IC50 in your specific assay system and compare subsequent experiments to this value.
Q2: How can I be sure my MAO-A enzyme is active?
Always include a positive control inhibitor, such as clorgyline, in your experiments. You should observe potent inhibition of MAO-A activity with the positive control. Additionally, running a reaction with the enzyme and substrate but without any inhibitor should yield a robust signal, indicating enzyme activity.
Q3: What are some common sources of interference in MAO-A assays?
Interference can arise from the test compound itself (e.g., autofluorescence), the solvent, or other components in the assay mixture. It is important to run several types of controls:
-
No-enzyme control: To check for background signal from the substrate and buffer.
-
No-substrate control: To assess any signal generated by the enzyme or inhibitor alone.
-
Solvent control: To determine the effect of the solvent on enzyme activity.
Q4: Can the choice of substrate affect the experimental outcome?
Yes, the choice of substrate and its concentration are critical. Kynuramine is a commonly used non-selective substrate for both MAO-A and MAO-B. When studying a selective inhibitor like this compound, it is essential to use a source of MAO-A enzyme. The substrate concentration should be close to its Michaelis-Menten constant (Km) for the enzyme to ensure sensitive detection of inhibition.
Q5: What is the mechanism of action of this compound?
This compound is a selective inhibitor of Monoamine Oxidase A (MAO-A).[1] MAO-A is an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[1] By inhibiting MAO-A, this compound increases the levels of these neurotransmitters, which is the basis for its potential therapeutic effects in conditions like depression.
Experimental Protocols
Standard MAO-A Inhibition Assay Protocol
This protocol provides a general framework for assessing the inhibitory activity of this compound against human MAO-A using a fluorometric method.
Materials:
-
Human recombinant MAO-A enzyme
-
MAO-A Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
This compound stock solution (in DMSO)
-
MAO-A substrate (e.g., Kynuramine)
-
Peroxidase-coupled detection reagent (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Positive control inhibitor (e.g., Clorgyline)
-
Black, flat-bottom 96-well plates
Procedure:
-
Prepare serial dilutions of this compound and the positive control (Clorgyline) in MAO-A Assay Buffer.
-
To each well of the 96-well plate, add 50 µL of the diluted inhibitor or control. Include wells for a no-inhibitor control (enzyme and substrate only) and a background control (substrate only).
-
Add 25 µL of human recombinant MAO-A enzyme to all wells except the background control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Prepare the detection mixture containing the MAO-A substrate, Amplex Red, and HRP in MAO-A Assay Buffer.
-
Initiate the reaction by adding 25 µL of the detection mixture to all wells.
-
Immediately measure the fluorescence (e.g., excitation at 530 nm, emission at 590 nm) in a kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of this compound and plot the results to calculate the IC50 value.
Visualizations
Signaling Pathway of Monoamine Oxidase A (MAO-A)
Caption: Simplified signaling pathway of MAO-A and its inhibition by this compound.
Experimental Workflow for MAO-A Inhibition Assay
References
Technical Support Center: Lilly 51641 In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective monoamine oxidase A (MAO-A) inhibitor, Lilly 51641.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known by its chemical name N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine, is a potent and selective inhibitor of monoamine oxidase A (MAO-A).[1] MAO-A is an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the brain.
Q2: What are the primary in vitro applications for this compound?
This compound is primarily used in vitro to study the role of MAO-A in various biological processes, including neurotransmitter metabolism and neuronal cell signaling. It is also utilized as a tool compound in drug discovery and development to screen for new MAO-A inhibitors and to investigate the therapeutic potential of MAO-A inhibition for neurological and psychiatric disorders.
Q3: I am experiencing difficulty dissolving this compound for my in vitro experiments. What are the recommended solvents?
This compound can present solubility challenges. Based on available data, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for creating stock solutions.[1] For aqueous-based assays, further dilution from a DMSO stock is typically required. It is crucial to assess the tolerance of your specific cell line or assay system to the final DMSO concentration. Some sources suggest that other solvents such as ethanol, water, or dimethylformamide (DMF) may also be used, though quantitative solubility data is limited.[1]
Q4: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in 100% DMSO.[1] For example, to prepare a 10 mM stock solution, you would dissolve 2.117 mg of this compound (Molecular Weight: 211.68 g/mol ) in 1 mL of DMSO. It is advisable to sonicate the solution gently to aid dissolution. Store stock solutions at -20°C or -80°C to maintain stability.[1]
Troubleshooting Guide: Overcoming Solubility Issues
Problem: Precipitate forms when diluting my DMSO stock of this compound into aqueous buffer.
-
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit.
-
Troubleshooting Steps:
-
Decrease the Final Concentration: Attempt to use a lower final concentration of this compound in your assay.
-
Increase the Final DMSO Concentration: If your experimental system can tolerate it, a slightly higher final concentration of DMSO (e.g., 0.5% or 1%) may help to keep the compound in solution. Always include a vehicle control with the same final DMSO concentration.
-
Use a Surfactant: Consider the addition of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, at a low concentration (e.g., 0.01-0.1%) to the aqueous buffer to increase solubility.
-
Prepare a Fresh Dilution: Ensure that you are preparing the final dilution immediately before use.
-
Problem: I am observing inconsistent results in my in vitro assay.
-
Possible Cause: Incomplete dissolution or precipitation of this compound during the experiment.
-
Troubleshooting Steps:
-
Visual Inspection: Before adding to your assay, visually inspect the diluted solution of this compound for any signs of precipitation. If observed, try the troubleshooting steps for precipitation.
-
Sonication: Briefly sonicate the final diluted solution before adding it to your assay to ensure homogeneity.
-
Solubility Testing: Perform a simple solubility test by preparing serial dilutions of your this compound stock solution in your assay buffer and visually inspecting for precipitation after a short incubation period.
-
Data Presentation
Currently, specific quantitative solubility data for this compound in common laboratory solvents is not widely published. The following table provides qualitative solubility information and recommended starting points for stock solution preparation. Researchers are encouraged to determine the precise solubility in their specific assay buffers.
| Solvent | Qualitative Solubility | Recommended Starting Stock Concentration | Notes |
| DMSO | May dissolve | 10-50 mM | The most commonly recommended solvent for initial stock solutions.[1] |
| Ethanol | May dissolve | To be determined | May be a suitable alternative to DMSO for certain applications. |
| Water | Poorly soluble | Not recommended for stock solutions | The hydrochloride salt may have slightly better aqueous solubility. |
| DMF | May dissolve | To be determined | Use with caution as it can be more toxic to cells than DMSO. |
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Fluorometric MAO-A Inhibition Assay
This protocol is a generalized procedure based on commercially available MAO-A inhibitor screening kits.
Materials:
-
This compound
-
Recombinant human MAO-A enzyme
-
MAO-A substrate (e.g., Tyramine)
-
Horseradish Peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex® Red)
-
MAO-A Assay Buffer
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a working solution of MAO-A enzyme in assay buffer according to the manufacturer's instructions.
-
Prepare a substrate solution containing the MAO-A substrate, HRP, and the fluorescent probe in assay buffer.
-
-
Assay Protocol:
-
Prepare serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for IC50 determination.
-
Add 50 µL of the diluted this compound solutions or vehicle control (assay buffer with the same final DMSO concentration) to the wells of the 96-well plate.
-
Add 50 µL of the MAO-A enzyme working solution to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow for the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Immediately begin kinetic readings on a fluorometric plate reader (Excitation: ~530-560 nm, Emission: ~580-590 nm) every 1-2 minutes for 15-30 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (V) for each concentration of this compound by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the reaction rates to the vehicle control.
-
Plot the normalized reaction rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
Caption: Signaling pathway of MAO-A in apoptosis.
Caption: Experimental workflow for IC50 determination.
References
Identifying and minimizing off-target effects of Lilly 51641
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Lilly 51641, a selective monoamine oxidase-A (MAO-A) inhibitor. The information provided will help in identifying and minimizing potential off-target effects during preclinical research.
Disclaimer: this compound is a research compound, and detailed public data on its selectivity and off-target profile is limited. Much of the guidance provided here is based on the well-established characteristics of selective MAO-A inhibitors as a class. Researchers should always conduct their own comprehensive in vitro and in vivo studies to characterize the specific effects of this compound in their experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of monoamine oxidase-A (MAO-A), an enzyme primarily responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain and peripheral tissues.[1][2] By inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters.[2][3]
Q2: What are the potential on-target and off-target effects of inhibiting MAO-A?
-
On-target effects: The primary on-target effects are related to increased levels of serotonin, norepinephrine, and dopamine, which can have antidepressant, anti-anxiety, and other neurological effects.[2][3]
-
Potential off-target effects: While this compound is described as a selective MAO-A inhibitor, off-target activity can never be completely ruled out without specific experimental data. Potential off-target effects for MAOIs in general could include interactions with other enzymes or receptors. However, the most significant "off-target" concerns for selective MAO-A inhibitors are often extensions of their on-target pharmacology in unintended tissues or interacting with other substances.
Q3: What is the "cheese effect" or tyramine reaction associated with MAOIs?
MAO-A in the gastrointestinal tract is crucial for breaking down tyramine, an amino acid found in aged and fermented foods like certain cheeses, cured meats, and some beers.[4][5] When MAO-A is inhibited, tyramine can accumulate, leading to a hypertensive crisis, characterized by a sudden and dangerous increase in blood pressure.[1][5] While this effect is more pronounced with non-selective and irreversible MAOIs, it remains a critical safety consideration for all MAO-A inhibitors.
Q4: What is serotonin syndrome and how does it relate to this compound?
Serotonin syndrome is a potentially life-threatening condition caused by excessive serotonergic activity in the central nervous system.[4][5] It can occur when an MAO-A inhibitor like this compound is co-administered with other drugs that also increase serotonin levels, such as selective serotonin reuptake inhibitors (SSRIs), triptans, or certain opioids.[1][5] Symptoms can range from mild (tremor, agitation) to severe (high fever, seizures, and loss of consciousness).
Troubleshooting Guide
Issue 1: I am observing unexpected physiological or behavioral changes in my animal model after administering this compound.
-
Question: Could this be due to off-target effects?
-
Answer: While a novel off-target effect is possible, first consider the known pharmacology of MAO-A inhibitors.
-
Is it consistent with excessive monoamine levels? Increased norepinephrine can lead to hypertension, tachycardia, and agitation. Elevated dopamine can be associated with hyperactivity and stereotyped behaviors.
-
Could it be a tyramine reaction? Review the animal's diet. Standard laboratory chow is typically low in tyramine, but any dietary supplements or treats should be carefully evaluated.
-
Recommendation: Conduct dose-response studies to see if the effect is dose-dependent. Measure blood pressure and heart rate. Consider measuring neurotransmitter levels in relevant brain regions.
-
Issue 2: My in vitro assay results are inconsistent when using this compound.
-
Question: Why am I seeing variability in my cell-based assays?
-
Answer:
-
Compound Stability: Ensure the compound is properly stored and that the solvent used for dilution is compatible with your assay and does not degrade the compound.
-
Cell Line Characteristics: Do your cells express MAO-A? If not, any observed effect is likely off-target. If they do, are the expression levels consistent across passages?
-
Assay Interference: Some compounds can interfere with assay readouts (e.g., fluorescence). Run appropriate controls, including the compound in the absence of cells or with a known inactive protein, to rule out assay artifacts.
-
Recommendation: Confirm MAO-A expression in your cell line (e.g., via Western blot or qPCR). Test for compound interference in your specific assay system.
-
Issue 3: I am planning a drug-drug interaction study with this compound. What should I be concerned about?
-
Question: What are the most critical potential interactions to consider?
-
Answer: The most significant risk is serotonin syndrome.[5]
-
Avoid Co-administration with Serotonergic Agents: Do not use this compound with SSRIs, SNRIs, triptans, or other MAOIs. A sufficient washout period is necessary when switching between these drug classes.
-
Use Caution with Other CNS-Active Drugs: Be cautious when combining with drugs that affect blood pressure or have other central nervous system activities.
-
Recommendation: Perform a thorough literature review of the metabolic pathways of any co-administered drug to identify potential for pharmacokinetic interactions (e.g., inhibition or induction of cytochrome P450 enzymes). Start with low doses of both agents in combination studies.
-
Data Presentation
Table 1: Potential Off-Target and On-Target Side Effects of Selective MAO-A Inhibitors
| Effect Category | Potential Manifestation | Primary Mechanism |
| Cardiovascular | Hypertensive crisis (with tyramine)[1][5], Orthostatic hypotension | Inhibition of tyramine metabolism[1], Altered norepinephrine regulation |
| Neurological | Insomnia, Agitation, Dizziness, Headache[4] | Increased central monoamine levels |
| Gastrointestinal | Nausea, Dry mouth, Constipation or Diarrhea[4][5] | Effects on enteric nervous system |
| Drug Interactions | Serotonin Syndrome[4][5] | Excessive synaptic serotonin |
Table 2: Key Drug and Food Interactions for MAO-A Inhibitors
| Interacting Substance | Potential Consequence | Recommendation for In Vivo Studies |
| Tyramine-rich foods | Hypertensive Crisis[1][5] | Use a controlled, low-tyramine diet. |
| SSRIs, SNRIs, TCAs | Serotonin Syndrome[1][5] | Avoid co-administration. |
| Sympathomimetic amines | Hypertensive Crisis | Avoid co-administration. |
| Certain opioids (e.g., tramadol) | Serotonin Syndrome[5] | Avoid co-administration. |
Experimental Protocols
Protocol: In Vitro MAO-A and MAO-B Inhibition Assay
This protocol provides a general method for determining the inhibitory potency (IC50) of a compound against MAO-A and MAO-B to assess its selectivity.
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO-A and MAO-B specific substrates (e.g., kynuramine for MAO-A, benzylamine for MAO-B)
-
Detection reagent (e.g., a fluorometric probe that detects hydrogen peroxide, a byproduct of the MAO reaction)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
This compound and control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well black microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound dilutions, and the MAO-A or MAO-B enzyme.
-
Incubate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the MAO-A or MAO-B substrate.
-
Immediately begin kinetic measurement of the fluorescence signal at the appropriate excitation and emission wavelengths for the detection reagent.
-
Record data every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each inhibitor concentration.
-
Normalize the rates to the vehicle control (no inhibitor).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for both MAO-A and MAO-B.
-
The selectivity index can be calculated as IC50 (MAO-B) / IC50 (MAO-A). A higher value indicates greater selectivity for MAO-A.
-
Visualizations
Caption: Mechanism of MAO-A inhibition by this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What are MAO-A inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
- 4. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
Addressing stability problems of Lilly 51641 in solution
This technical support center provides guidance on addressing potential stability problems of Lilly 51641 in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as LY-51641, is a selective and orally active inhibitor of Monoamine Oxidase A (MAO-A).[1] MAO-A is an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[2] By inhibiting MAO-A, this compound increases the levels of these neurotransmitters, which is the basis for its investigation in mood and neurological disorders.[2][3]
Q2: What are the common solvents for dissolving this compound?
This compound is soluble in organic solvents such as DMSO. For in vivo studies, formulations may involve co-solvents like PEG300, Tween 80, and corn oil to improve solubility and bioavailability. It is recommended to first prepare a concentrated stock solution in a suitable organic solvent before further dilution in aqueous buffers.
Q3: What are the general recommendations for storing this compound powder and stock solutions?
For long-term stability, the powdered form of this compound should be stored at -20°C for up to three years or at 4°C for up to two years. Once dissolved in a solvent, stock solutions are significantly less stable. It is recommended to store stock solutions at -80°C for up to six months or at -20°C for up to one month.[4] To maintain the integrity of the compound, it is crucial to prevent repeated freeze-thaw cycles.[1][5][6]
Troubleshooting Guide: Solution Stability
This guide addresses common issues related to the stability of this compound in solution.
Issue 1: Precipitation of the compound in aqueous solution.
-
Possible Cause: this compound has low aqueous solubility. Direct dissolution in aqueous buffers, especially at high concentrations, can lead to precipitation.
-
Solution:
-
Prepare a high-concentration stock solution in an organic solvent like DMSO.
-
For aqueous-based experiments, dilute the stock solution to the final working concentration immediately before use.
-
Ensure the final concentration of the organic solvent in the aqueous solution is low (typically <1%) to avoid solvent effects on the experimental system.
-
If precipitation persists, consider using a formulation with solubilizing agents, such as those used for in vivo studies (e.g., Tween 80, PEG300), if compatible with your experimental setup.
-
Issue 2: Loss of compound activity over a short period in solution.
-
Possible Cause: this compound contains a cyclopropylamine moiety, which can be susceptible to hydrolytic degradation, particularly in solutions with a high pH.[7] Exposure to light and elevated temperatures can also contribute to degradation.
-
Solution:
-
pH Control: Maintain the pH of the solution in the acidic to neutral range. Avoid highly alkaline conditions. The stability of compounds with a cyclopropylamine group has been shown to be significantly improved by controlling the microenvironmental pH.[7]
-
Temperature: Prepare and handle solutions on ice whenever possible. For short-term storage (a few hours), keep the solution at 4°C. For longer-term storage, aliquot and freeze at -80°C.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Fresh Preparation: Ideally, prepare fresh working solutions from a frozen stock for each experiment to ensure maximal activity.
-
Issue 3: Inconsistent experimental results.
-
Possible Cause: Inconsistent results can arise from the degradation of this compound in solution between experiments. The age of the stock solution and the number of freeze-thaw cycles can impact the compound's integrity.
-
Solution:
-
Aliquot Stock Solutions: Upon initial preparation, divide the stock solution into small, single-use aliquots to minimize freeze-thaw cycles.[6]
-
Log Solution Usage: Maintain a logbook for each stock solution, noting the preparation date and each time an aliquot is used.
-
Regular Quality Control: If feasible, periodically check the purity and concentration of your stock solution using an appropriate analytical method, such as HPLC.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | Up to 3 years | Store in a dry, dark place. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Table 2: Factors Influencing this compound Solution Stability
| Factor | Potential Impact | Mitigation Strategy |
| pH | High pH may cause hydrolytic degradation of the cyclopropylamine moiety.[7] | Maintain a neutral to slightly acidic pH. Avoid alkaline buffers. |
| Temperature | Elevated temperatures can accelerate degradation. | Prepare and store solutions at low temperatures (4°C for short-term, -80°C for long-term). |
| Light | Exposure to light may lead to photodegradation. | Use amber vials or protect containers from light. |
| Freeze-Thaw Cycles | Repeated cycles can degrade the compound. | Aliquot stock solutions into single-use volumes. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. d. Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary, but avoid overheating. e. Once dissolved, immediately place the stock solution on ice. f. Aliquot the stock solution into single-use, light-protected tubes. g. Store the aliquots at -80°C.
Protocol 2: General Workflow for Assessing Solution Stability (Hypothetical)
This protocol outlines a general approach to systematically evaluate the stability of this compound under various conditions.
-
Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO). Dilute this stock to a final concentration (e.g., 100 µM) in a series of different aqueous buffers representing a range of pH values (e.g., pH 5, 7.4, and 9).
-
Incubation Conditions:
-
Temperature: Store aliquots of each solution at different temperatures (e.g., 4°C, 25°C, and 37°C).
-
Light: For each temperature and pH condition, prepare two sets of samples: one protected from light and one exposed to ambient light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Analysis:
-
Immediately after collection, stop any further degradation by freezing the samples at -80°C.
-
Analyze the concentration of the remaining this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.
-
-
Data Evaluation:
-
Plot the concentration of this compound as a function of time for each condition.
-
Calculate the degradation rate constant and the half-life (t½) of the compound under each set of conditions.
-
Visualizations
Caption: MAO-A Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Assessing this compound Stability.
References
- 1. maxedoutcompounds.com [maxedoutcompounds.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining Experimental Design for Lilly 51641 Behavioral Studies: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Lilly 51641 in behavioral studies. The information is tailored for researchers, scientists, and drug development professionals to refine experimental designs and address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and orally active inhibitor of Monoamine Oxidase A (MAO-A).[1] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[2] By inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism underlying its potential antidepressant and anxiolytic effects.
Q2: What are the expected behavioral effects of this compound in preclinical rodent models?
A2: Based on its mechanism as a selective MAO-A inhibitor, this compound is expected to exhibit antidepressant-like and anxiolytic or anxiogenic effects in rodent behavioral paradigms. In models of depression, such as the Forced Swim Test (FST) and Tail Suspension Test (TST), it is anticipated to reduce immobility time. In models of anxiety, like the Elevated Plus Maze (EPM), its effects can be complex, potentially increasing open arm exploration (anxiolytic) or, in some cases, inducing anxiety-like behaviors depending on the dose and experimental conditions.
Q3: What are the most appropriate behavioral assays to evaluate the efficacy of this compound?
A3: The choice of behavioral assay depends on the therapeutic hypothesis being tested.
-
For antidepressant-like effects: The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used screening tools. The Sucrose Preference Test can be employed to assess anhedonia, a core symptom of depression.
-
For anxiety-related behaviors: The Elevated Plus Maze (EPM) and the Light-Dark Box test are standard assays for assessing anxiety-like behaviors.
-
To rule out confounding effects on general activity: The Open Field Test (OFT) is crucial to ensure that the observed effects in other tests are not due to a general increase or decrease in locomotor activity.
Q4: What are the key considerations for dose selection and administration route for this compound in behavioral studies?
A4: Dose selection is critical and should be based on dose-response studies. It is advisable to test a range of doses to establish a clear dose-effect relationship. As this compound is described as orally active, oral gavage is a clinically relevant route of administration.[1] However, for initial proof-of-concept studies, intraperitoneal (IP) injection may also be used for more rapid and predictable bioavailability. The timing of administration relative to behavioral testing is also crucial and should be determined based on the pharmacokinetic profile of the compound.
Troubleshooting Guides
This section provides practical solutions to common problems encountered during behavioral experiments with MAO-A inhibitors like this compound.
Forced Swim Test (FST) & Tail Suspension Test (TST)
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| High variability in immobility time between subjects in the control group. | Inconsistent handling of animals, variations in water temperature (FST), environmental stressors (noise, light), or inconsistent scoring. | Ensure all animals are handled gently and consistently. Maintain water temperature at 23-25°C for the FST. Conduct experiments in a quiet, dimly lit room. Use a blinded and well-trained observer or an automated tracking system for scoring. |
| No significant effect of this compound on immobility time. | Inappropriate dose (too low or too high, leading to a U-shaped dose-response), incorrect timing of drug administration, or insufficient statistical power. | Conduct a dose-response study with a wider range of doses. Determine the optimal pre-treatment time based on the compound's pharmacokinetics. Increase the number of animals per group to enhance statistical power. |
| Animals appear sedated or hyperactive after drug administration. | The dose of this compound may be affecting general locomotor activity. | Conduct an Open Field Test to assess the effect of the selected doses on locomotor activity. If activity is altered, the results from the FST/TST may be confounded. Consider testing different doses that do not significantly impact overall activity. |
| Some animals climb or dive excessively in the FST. | This can be a strain-specific behavior or an effect of the compound. MAO-A inhibition can sometimes increase climbing behavior. | Note these behaviors separately from immobility. Analyze climbing and swimming behavior as distinct parameters, as they may reflect different neurochemical effects (e.g., climbing associated with noradrenergic activity, swimming with serotonergic). |
Elevated Plus Maze (EPM)
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| Animals in the control group show very low or very high levels of open arm exploration. | Inappropriate lighting conditions (too bright or too dark), excessive noise or vibrations, or prior stress to the animals. | Standardize the lighting in the testing room (typically dim illumination). Ensure the testing area is free from disturbances. Handle animals gently and allow for a sufficient habituation period in the testing room before the trial. |
| This compound produces anxiogenic-like effects (decreased open arm time). | This can be a true pharmacological effect, as MAO-A inhibitors can have complex effects on anxiety. It could also be due to the dose or prior experience in the maze. | Test a range of doses, as some compounds show anxiolytic effects at low doses and anxiogenic effects at high doses. Be aware that prior exposure to the maze can alter drug responses.[3] |
| High variability in the time spent in the open arms. | Inconsistent placement of the animal in the maze, experimenter presence influencing behavior, or olfactory cues from previous animals. | Always place the animal in the center of the maze facing a closed arm. The experimenter should be positioned consistently or be out of the animal's sight. Thoroughly clean the maze with 70% ethanol between trials to remove any scent cues. |
| Animals fall off the open arms. | This may occur with certain strains of mice or due to hyperactivity induced by the drug. | While rare, if an animal falls, it should be noted and that animal's data may need to be excluded from the analysis. Some labs add a small ledge to the open arms to prevent falls, but this can alter the anxiety-provoking nature of the maze. |
Data Presentation
Due to the limited availability of public, quantitative preclinical data specifically for this compound, the following tables present representative data from studies on other selective and reversible MAO-A inhibitors to illustrate expected dose-dependent effects in key behavioral assays. This data should be considered illustrative and not a direct representation of this compound's potency or efficacy.
Table 1: Representative Dose-Response Data for a Selective MAO-A Inhibitor in the Mouse Forced Swim Test
| Treatment Group | Dose (mg/kg, p.o.) | N | Immobility Time (seconds) (Mean ± SEM) |
| Vehicle | - | 10 | 185 ± 12 |
| MAO-A Inhibitor | 1 | 10 | 160 ± 15 |
| MAO-A Inhibitor | 3 | 10 | 125 ± 10 |
| MAO-A Inhibitor | 10 | 10 | 95 ± 8** |
| MAO-A Inhibitor | 30 | 10 | 110 ± 11 |
| *p < 0.05, **p < 0.01 compared to Vehicle. Data is hypothetical and for illustrative purposes. |
Table 2: Representative Dose-Response Data for a Selective MAO-A Inhibitor in the Rat Elevated Plus Maze
| Treatment Group | Dose (mg/kg, i.p.) | N | Time in Open Arms (%) (Mean ± SEM) |
| Vehicle | - | 8 | 15 ± 3 |
| MAO-A Inhibitor | 0.5 | 8 | 25 ± 4 |
| MAO-A Inhibitor | 1.0 | 8 | 35 ± 5** |
| MAO-A Inhibitor | 2.5 | 8 | 28 ± 4 |
| MAO-A Inhibitor | 5.0 | 8 | 12 ± 2 |
| *p < 0.05, **p < 0.01 compared to Vehicle. Data is hypothetical and for illustrative purposes. |
Experimental Protocols
Forced Swim Test (FST) Protocol for Mice
-
Apparatus: A transparent glass or plastic cylinder (20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth of 15 cm.
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle at the predetermined time before the test (e.g., 60 minutes for oral administration).
-
Procedure:
-
Gently place each mouse individually into the cylinder of water.
-
The test duration is 6 minutes.
-
A video camera should be used to record the session for later scoring.
-
-
Scoring: An observer blinded to the treatment conditions should score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements necessary to keep its head above water.
-
Post-Test Care: After the test, remove the mouse from the water, dry it with a towel, and place it in a heated cage for a short period before returning it to its home cage.
Elevated Plus Maze (EPM) Protocol for Rats
-
Apparatus: A plus-shaped maze with two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) elevated 50 cm from the floor. The arms extend from a central platform (10 x 10 cm).
-
Acclimation: Allow rats to acclimate to the dimly lit testing room for at least 1 hour.
-
Drug Administration: Administer this compound or vehicle at the specified time before testing.
-
Procedure:
-
Place the rat on the central platform facing one of the closed arms.
-
Allow the rat to explore the maze for 5 minutes.
-
An overhead video camera should record the trial for automated or manual scoring.
-
-
Scoring: The primary measures are the time spent in the open arms and the number of entries into the open and closed arms. An increase in the percentage of time spent in the open arms is indicative of an anxiolytic effect.
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues.
Mandatory Visualizations
Caption: Signaling pathway of MAO-A inhibition by this compound.
Caption: General experimental workflow for behavioral studies.
Caption: Troubleshooting logical workflow for behavioral experiments.
References
Mitigating potential side effects of Lilly 51641 in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Lilly 51641, a selective monoamine oxidase A (MAO-A) inhibitor, in animal models. The following information is intended to help mitigate potential side effects and ensure the successful execution of experimental protocols.
Troubleshooting Guide: Mitigating Potential Side Effects
Researchers using this compound should be primarily aware of two significant potential side effects common to MAO-A inhibitors: Hypertensive Crisis and Serotonin Syndrome.
| Potential Issue | Species | Clinical Signs | Mitigation/Troubleshooting Steps |
| Hypertensive Crisis | Rodents, Canines | Sudden increase in blood pressure, restlessness, tremors, tachypnea.[1][2] | Dietary Control: Implement a low-tyramine diet for all experimental animals. Avoid standard chows containing high levels of yeast or fermented products.[3] Pharmacological Intervention: In the event of a hypertensive crisis, administration of a short-acting vasodilator may be considered. Sublingual nifedipine has been used in clinical settings, but appropriate dose-response studies in the specific animal model are critical.[4] |
| Serotonin Syndrome | Rodents, Canines | Agitation, restlessness, tremors, seizures, hyperthermia, tachycardia, ataxia, disorientation.[1][2] | Avoid Co-administration with Serotonergic Agents: Do not administer this compound concurrently with SSRIs, TCAs, or other drugs that increase serotonin levels.[5][6] A washout period of at least two weeks is recommended when switching between these drug classes.[7] Pharmacological Intervention: If serotonin syndrome is suspected, discontinue this compound immediately. Administer a serotonin antagonist such as cyproheptadine or chlorpromazine.[1][2] For seizures, benzodiazepines like diazepam can be used.[1][2] Supportive care, including active cooling for hyperthermia and intravenous fluids, is crucial.[1] |
| General Side Effects | Rodents | Dry mouth, nausea, diarrhea, constipation, drowsiness, insomnia, dizziness.[5][8] | Dose Adjustment: These side effects are often dose-dependent. Consider a dose-escalation study to determine the optimal therapeutic window with minimal side effects. Supportive Care: Ensure easy access to water and palatable, moist food to counteract dehydration from diarrhea or difficulty eating due to dry mouth. Monitor activity levels and adjust housing conditions as needed. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of monoamine oxidase A (MAO-A).[9] MAO-A is an enzyme responsible for breaking down neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[7] By inhibiting MAO-A, this compound increases the levels of these neurotransmitters, which is the basis for its potential therapeutic effects.
Q2: What is a hypertensive crisis and why is it a concern with MAO-A inhibitors?
A2: A hypertensive crisis is a sudden, severe increase in blood pressure that can lead to stroke.[3][10] It is a primary concern with MAO-A inhibitors due to a drug-food interaction with tyramine, an amino acid found in aged and fermented foods.[3][6][7] MAO-A in the gut and liver normally metabolizes tyramine.[6] When MAO-A is inhibited, tyramine can accumulate, leading to a massive release of norepinephrine and a subsequent hypertensive event.[11] This is often referred to as the "cheese effect".[11]
Q3: How can I prevent a hypertensive crisis in my animal models?
A3: The most effective prevention is strict dietary control. All animals receiving this compound should be maintained on a low-tyramine diet. This involves using a purified, defined diet and avoiding standard animal chows that may contain variable and high levels of tyramine from ingredients like yeast extract, aged soy, or fish meal.
Q4: What is serotonin syndrome and what are the signs to watch for?
A4: Serotonin syndrome is a potentially life-threatening condition caused by excessive serotonergic activity in the central nervous system.[6][12] It is most likely to occur when an MAO-A inhibitor like this compound is co-administered with other serotonergic drugs (e.g., SSRIs).[5][6] Key signs to monitor in animal models include agitation, tremors, seizures, hyperthermia, and autonomic instability.[1][2]
Q5: What should I do if I suspect an animal is experiencing serotonin syndrome?
A5: Immediately discontinue administration of this compound and any other serotonergic agents. Provide supportive care, including measures to control body temperature. The administration of a serotonin antagonist like cyproheptadine is a primary pharmacological intervention.[1][2] If seizures are present, a benzodiazepine should be administered.[1][2]
Experimental Protocols
Protocol 1: Assessment of Hypertensive Response to Tyramine Challenge
This protocol can be used to determine the potentiation of the pressor response to tyramine by this compound.
-
Animal Model: Spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto rats.
-
Housing: House animals individually with free access to a low-tyramine diet and water for at least one week prior to the experiment.
-
Blood Pressure Monitoring: Implant telemetric blood pressure transducers or use tail-cuff plethysmography for continuous or frequent blood pressure measurements.
-
Drug Administration:
-
Administer vehicle or this compound at the desired dose and route.
-
At the time of expected peak effect of this compound, administer a tyramine challenge (e.g., 1-5 mg/kg, oral gavage).
-
-
Data Collection: Record mean arterial pressure (MAP), systolic, and diastolic blood pressure continuously for at least 2 hours post-tyramine challenge.
-
Analysis: Compare the magnitude and duration of the hypertensive response to tyramine in vehicle-treated versus this compound-treated animals.
Protocol 2: Induction and Mitigation of Serotonin Syndrome
This protocol is for studying the potentiation of serotonin-mediated behaviors and testing mitigation strategies. Note: This experiment can induce severe adverse effects and requires close monitoring and ethical considerations.
-
Animal Model: Swiss Webster mice or Sprague-Dawley rats.
-
Drug Administration:
-
Administer vehicle or this compound.
-
After an appropriate pretreatment time, administer a serotonergic agent, such as the serotonin precursor 5-hydroxytryptophan (5-HTP) in combination with a peripheral decarboxylase inhibitor (e.g., benserazide), or a selective serotonin reuptake inhibitor (SSRI) like fluoxetine.
-
-
Behavioral Observation: Score animals for signs of serotonin syndrome (e.g., forepaw treading, flat body posture, head weaving, hindlimb abduction, tremor, hyperthermia) at regular intervals.
-
Mitigation Arm: In a separate cohort, administer a serotonin antagonist (e.g., cyproheptadine, 1-2 mg/kg, i.p.) prior to or after the induction of serotonin syndrome and observe for attenuation of behavioral and physiological signs.
-
Physiological Monitoring: Record core body temperature throughout the experiment.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for adverse events.
Caption: The "cheese effect" tyramine interaction.
References
- 1. dvm360.com [dvm360.com]
- 2. Serotonin Syndrome | Appropriate Treatment in Pets | BluePearl [bluepearlvet.com]
- 3. youtube.com [youtube.com]
- 4. MAO Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MAOIs: Types, uses, side effects, and more [medicalnewstoday.com]
- 6. Monoamine Oxidase Inhibitor (MAOI) Toxicity: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]
- 7. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 8. americanaddictioncenters.org [americanaddictioncenters.org]
- 9. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
- 10. drugs.com [drugs.com]
- 11. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Calibrating instruments for accurate measurement of Lilly 51641 effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on calibrating instruments for the accurate measurement of the effects of Lilly 51641, a selective Type A monoamine oxidase (MAO-A) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and orally active inhibitor of monoamine oxidase A (MAO-A)[1]. MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain[2][3][4]. By inhibiting MAO-A, this compound increases the levels of these neurotransmitters, which is the basis for its potential therapeutic effects.
Q2: What are the primary experimental methods to quantify the effects of this compound?
A2: The two primary methods for quantifying the effects of this compound are:
-
Monoamine Oxidase (MAO) Activity Assays: These assays measure the enzymatic activity of MAO-A to determine the potency and selectivity of this compound. These are often fluorometric or colorimetric assays.[3][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and quantify the levels of monoamine neurotransmitters (e.g., serotonin, dopamine, norepinephrine) and their metabolites in biological samples, such as brain tissue or microdialysates.[1][6][7]
Q3: Why is instrument calibration crucial for studying this compound?
A3: Accurate instrument calibration is critical for obtaining reliable and reproducible data. For MAO activity assays, proper calibration of the plate reader ensures that the measured fluorescence or absorbance is directly proportional to the enzymatic activity. In HPLC analysis, calibration with known standards is essential for the accurate identification and quantification of neurotransmitter levels. Without proper calibration, the inhibitory effects of this compound cannot be accurately determined.
Troubleshooting Guides
Monoamine Oxidase (MAO) Activity Assay (Fluorometric/Colorimetric)
Q: I am observing high background fluorescence/absorbance in my blank wells. What could be the cause?
A: High background can be caused by several factors:
-
Contaminated Reagents: Ensure that the assay buffer and other reagents are not contaminated. Use fresh, high-purity water for all preparations.
-
Autofluorescence of Plates: Some microplates can exhibit autofluorescence. Use black, flat-bottom plates for fluorescence assays to minimize this.[5]
-
Probe Instability: The fluorescent probe may be unstable and degrading over time. Protect it from light and prepare it fresh before use.
Q: The signal from my positive control is very low or absent. What should I do?
A: This issue often points to a problem with the enzyme or the reaction conditions:
-
Improper Enzyme Storage: Ensure the MAO-A enzyme has been stored at the correct temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles.
-
Incorrect Assay Temperature: The assay buffer and reagents should be at room temperature before starting the assay.
-
Inactive Enzyme: The enzyme may have lost activity. It is advisable to use a new vial of the enzyme.
Q: My standard curve is not linear. How can I fix this?
A: A non-linear standard curve can result from:
-
Incorrect Standard Dilutions: Double-check the calculations and dilutions for your hydrogen peroxide (H2O2) standards. Prepare fresh dilutions for each experiment as diluted H2O2 is unstable.[3][8]
-
Pipetting Errors: Ensure accurate pipetting, especially for small volumes.
-
Saturated Signal: If the concentrations of your standards are too high, the detector on the plate reader may become saturated. Reduce the concentrations of your standards.
HPLC Analysis of Monoamine Neurotransmitters
Q: I am seeing drifting retention times for my neurotransmitter peaks. What is the cause?
A: Drifting retention times are often due to a lack of system equilibration or changes in the mobile phase:
-
Insufficient Column Equilibration: Ensure the HPLC column is thoroughly equilibrated with the mobile phase before injecting your samples.
-
Mobile Phase Composition Change: If the mobile phase is mixed online, ensure the pump is functioning correctly. If prepared manually, ensure it is well-mixed and degassed.
-
Temperature Fluctuations: Use a column oven to maintain a consistent temperature, as temperature can affect retention times.
Q: My peaks are broad and show tailing. How can I improve peak shape?
A: Poor peak shape can be caused by several factors:
-
Column Contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent.
-
Column Degradation: The column itself may be degraded. Try replacing it with a new one.
-
Sample Solvent Incompatibility: Whenever possible, dissolve your sample in the mobile phase. If a different solvent is used, it should be weaker than the mobile phase.
Q: I am not getting reproducible peak areas for my injections. What should I check?
A: Irreproducible peak areas often point to issues with the injector or sample preparation:
-
Air Bubbles in the Injector: Purge the injector to remove any air bubbles.
-
Incomplete Sample Loop Filling: Ensure the sample loop is being filled completely and consistently.
-
Sample Degradation: Monoamines can be unstable. Keep samples on ice or in a cooled autosampler and minimize their time before injection.
Data Presentation
Quantitative data should be summarized in a clear and structured format. Below are example tables for presenting data from MAO-A inhibition assays and HPLC analysis.
Table 1: Inhibition of MAO-A Activity by this compound
| This compound Concentration (nM) | MAO-A Activity (% of Control) | Standard Deviation |
| 0.1 | 95.2 | 4.5 |
| 1 | 75.8 | 3.9 |
| 10 | 50.1 | 2.7 |
| 100 | 15.3 | 1.8 |
| 1000 | 5.1 | 0.9 |
Table 2: Neurotransmitter Levels in Rat Brain Tissue after Treatment with this compound
| Treatment Group | Serotonin (ng/mg tissue) | Norepinephrine (ng/mg tissue) | Dopamine (ng/mg tissue) |
| Vehicle Control | 1.2 ± 0.2 | 0.8 ± 0.1 | 2.5 ± 0.4 |
| This compound (10 mg/kg) | 2.5 ± 0.3 | 1.5 ± 0.2 | 3.1 ± 0.5 |
Experimental Protocols
Protocol 1: Fluorometric MAO-A Activity Assay
This protocol is adapted from commercially available kits.[5][8]
Materials:
-
MAO-A enzyme
-
Assay Buffer
-
MAO-A substrate (e.g., p-tyramine)
-
Fluorescent Probe (e.g., OxiRed™)
-
Developer
-
MAO-A specific inhibitor (e.g., Clorgyline) for control
-
This compound
-
96-well black, flat-bottom microplate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Bring all components to room temperature before use.
-
Standard Curve Preparation: Prepare a hydrogen peroxide (H2O2) standard curve by performing serial dilutions in assay buffer.
-
Sample and Control Preparation:
-
Sample Wells: Add assay buffer, MAO-A enzyme, and varying concentrations of this compound.
-
Positive Control: Add assay buffer and MAO-A enzyme without any inhibitor.
-
Inhibitor Control: Add assay buffer, MAO-A enzyme, and a saturating concentration of Clorgyline.
-
Blank: Add assay buffer only.
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Prepare a reaction mix containing the MAO substrate, fluorescent probe, and developer. Add this mix to all wells to start the reaction.
-
Measurement: Immediately begin reading the fluorescence in kinetic mode for 30-60 minutes at 25°C, or in endpoint mode after a fixed incubation time. Protect the plate from light during incubation.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of this compound relative to the positive control.
Protocol 2: HPLC Analysis of Monoamine Neurotransmitters
This protocol is a general guideline for the analysis of serotonin, norepinephrine, and dopamine.[1][6][9]
Materials:
-
HPLC system with an electrochemical detector (ECD)
-
C18 reverse-phase column
-
Mobile phase (e.g., a mixture of methanol and a citrate-phosphate buffer with an ion-pairing agent like octyl sodium sulfate)
-
Standards for serotonin, norepinephrine, and dopamine
-
Perchloric acid
-
Biological samples (e.g., brain tissue homogenates)
Procedure:
-
Sample Preparation:
-
Homogenize brain tissue samples in ice-cold 0.1 M perchloric acid.
-
Centrifuge the homogenates at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm filter before injection.
-
-
HPLC System Preparation:
-
Degas the mobile phase thoroughly.
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
-
Standard Curve Generation:
-
Prepare a series of standard solutions containing known concentrations of serotonin, norepinephrine, and dopamine.
-
Inject each standard to generate a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
Inject the prepared samples into the HPLC system.
-
Record the chromatograms and identify the peaks corresponding to each neurotransmitter based on their retention times compared to the standards.
-
-
Quantification:
-
Calculate the concentration of each neurotransmitter in the samples by comparing their peak areas to the standard curve.
-
Normalize the results to the amount of tissue used.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for the MAO-A activity assay.
Caption: Troubleshooting logic for HPLC analysis.
References
- 1. Rapid determination of norepinephrine, dopamine, serotonin, their precursor amino acids, and related metabolites in discrete brain areas of mice within ten minutes by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoamine oxidase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopioneer.com.tw [biopioneer.com.tw]
- 4. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 5. resources.bio-techne.com [resources.bio-techne.com]
- 6. Determination of dopamine, norepinephrine, serotonin and their major metabolic products in rat brain by reverse-phase ion-pair high performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Neurotransmitter Analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. abcam.cn [abcam.cn]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Validation & Comparative
A Comparative Efficacy Analysis of Monoamine Oxidase Inhibitors, Featuring the Historical Compound Lilly 51641
For researchers and drug development professionals, understanding the comparative efficacy of different therapeutic agents is paramount. This guide provides a comparative overview of the efficacy of various monoamine oxidase inhibitors (MAOIs), with a special focus on the historical compound Lilly 51641. While quantitative data on this compound is sparse in publicly available literature, this guide establishes a baseline for MAOI efficacy through data on more extensively studied compounds.
Overview of this compound
Comparative Efficacy of Established MAOIs
To provide a framework for evaluating MAOI efficacy, this section summarizes clinical data for several well-established MAOIs used in the treatment of major depressive disorder (MDD).
| MAOI | Comparator | Patient Population | Key Efficacy Findings | Reference(s) |
| Phenelzine | Placebo | Outpatients with MDD | 29.5% (+/- 11.1%) greater effectiveness than placebo. | [3][4] |
| Tricyclic Antidepressants (TCAs) | Inpatients with MDD | Significantly less effective than TCAs. | [3][4] | |
| Tricyclic Antidepressants (TCAs) | Outpatients with atypical depression | Appears to be more effective than TCAs. | [3][4] | |
| Tranylcypromine | Tricyclic Antidepressants (TCAs) | Patients with MDD | Comparable antidepressant effect to TCAs. May be superior in depression with psychomotor retardation. | [1] |
| Placebo, Imipramine, Lamotrigine | Patients with Bipolar Depression | Response rates of 60.0%-80.7% (overall 73.7%) compared to 12.9%-47.6% (overall 27.5%) for comparators. | [5] | |
| Isocarboxazid | Placebo | Outpatients with MDD | 41.3% (+18.0%) greater effectiveness than placebo. | [4] |
| Placebo | Anxious Depressives | Superior to placebo on depression, anxiety, and interpersonal sensitivity measures. | [6] | |
| Selegiline (Transdermal) | Placebo | Patients with MDD | Significantly outperformed placebo in reducing depressive symptoms (Standardized Mean Difference = -0.96). | [7][8] |
| Placebo | Patients with MDD | Response rate of 1.61 times higher than placebo. | [8] |
Experimental Protocols for Efficacy Assessment
The evaluation of MAOI efficacy involves both preclinical and clinical methodologies to determine inhibitory activity and therapeutic effects.
In Vitro Efficacy Assessment: Enzyme Inhibition Assays
A common in vitro method to determine the potency of an MAOI is through an enzyme inhibition assay.
Objective: To measure the concentration of the inhibitor required to reduce the activity of the MAO-A or MAO-B enzyme by 50% (IC50 value).
General Protocol:
-
Enzyme Source: Recombinant human MAO-A or MAO-B enzymes are typically used.
-
Substrate: A substrate for the enzyme, such as kynuramine, is used. The concentration of the substrate is often set at twice the Michaelis constant (Km) to ensure optimal reaction conditions.
-
Inhibitor Preparation: The MAOI being tested is prepared in a series of dilutions.
-
Incubation: The enzyme is pre-incubated with the varying concentrations of the inhibitor for a defined period.
-
Reaction Initiation: The substrate is added to initiate the enzymatic reaction.
-
Detection: The product of the enzymatic reaction is measured. For example, a fluorescent-based method can be used to detect the product of kynuramine metabolism.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the inhibition curve.
In Vivo Efficacy Assessment: Clinical Trial Protocols
Clinical trials are essential for determining the therapeutic efficacy and safety of MAOIs in patients.
Objective: To evaluate the antidepressant effect of an MAOI compared to a placebo or another active treatment in patients with major depressive disorder.
General Protocol:
-
Study Design: A randomized, double-blind, placebo-controlled design is the gold standard.
-
Patient Population: Participants are selected based on specific inclusion and exclusion criteria, typically meeting the diagnostic criteria for Major Depressive Disorder as defined in the Diagnostic and Statistical Manual of Mental Disorders (DSM).
-
Treatment: Patients are randomly assigned to receive either the investigational MAOI, a placebo, or an active comparator. The treatment duration is typically several weeks.
-
Efficacy Measures: The primary outcome is usually the change from baseline in a standardized depression rating scale, such as the Hamilton Rating Scale for Depression (HAM-D) or the Montgomery-Åsberg Depression Rating Scale (MADRS).
-
Safety and Tolerability: Adverse events are systematically recorded and monitored throughout the study.
-
Data Analysis: Statistical analysis is performed to compare the change in depression scores between the treatment groups.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and evaluation processes discussed, the following diagrams are provided.
Caption: Mechanism of MAO-A Inhibition by this compound.
Caption: General Workflow for Assessing MAOI Efficacy.
References
- 1. Efficacy and Adverse Effects of Tranylcypromine and Tricyclic Antidepressants in the Treatment of Depression: A Systematic Review and Comprehensive Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.who.int [cdn.who.int]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. Efficacy of Tranylcypromine in Bipolar Depression: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An efficacy study of isocarboxazid and placebo in depression, and its relationship to depressive nosology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. Efficacy and safety of selegiline across different psychiatric disorders: A systematic review and meta-analysis of oral and transdermal formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of Monoamine Oxidase A Inhibitors: A Comparative Analysis in the Absence of Data for Lilly 51641
A comprehensive search for in vitro studies on the Eli Lilly compound 51641 (also known as LY51641) did not yield any publicly available data on its effects in cell lines. Therefore, a direct cross-validation and comparison as requested cannot be provided. However, to address the broader interest in the cellular effects of this class of compounds, this guide presents a comparative analysis of other well-studied selective monoamine oxidase A (MAO-A) inhibitors, namely clorgyline and phenelzine, in various cancer cell lines. This information may serve as a valuable reference for researchers interested in the potential applications of MAO-A inhibition in oncology.
Monoamine oxidase A is an enzyme involved in the breakdown of neurotransmitters.[1] Its inhibition has been a strategy for treating depression.[1] More recently, the role of MAO-A in cancer has become an area of active investigation, with studies suggesting its involvement in tumor progression and resistance to therapy.[1][2]
Comparative Effects of MAO-A Inhibitors on Cancer Cell Lines
The following tables summarize the observed effects of the MAO-A inhibitors clorgyline and phenelzine on various cancer cell lines, based on available literature.
Table 1: Effects of MAO-A Inhibitors on Prostate Cancer Cell Lines
| Compound | Cell Line | Key Findings | Reference |
| Clorgyline | LNCaP, C4-2B, 22Rv1 | - Decreased cell growth and proliferation. - Additive growth inhibitory effects when combined with enzalutamide. - Decreased expression of androgen receptor full-length (AR-FL) and androgen receptor splice variant 7 (AR-V7) in 22Rv1 cells. - Effective at decreasing the growth of an enzalutamide-resistant C4-2B cell line. | [1][2] |
| Phenelzine | LNCaP, C4-2B | - Decreased MAO-A activity. - Significantly decreased cell growth. | [1][2] |
Table 2: Effects of Clorgyline on a Breast Cancer Cell Line
| Compound | Cell Line | Key Findings | Reference |
| Clorgyline | MDA-MB-231 | - Promoted a mesenchymal-to-epithelial transition (MET). | [3] |
Experimental Protocols
Below are generalized methodologies for key experiments cited in the referenced studies. For specific details, please consult the original publications.
Cell Viability and Proliferation Assays
-
Cell Seeding: Cancer cell lines (e.g., LNCaP, C4-2B, 22Rv1, MDA-MB-231) are seeded in 96-well plates at a predetermined density.
-
Treatment: After allowing the cells to adhere overnight, they are treated with varying concentrations of MAO-A inhibitors (e.g., clorgyline, phenelzine) or vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, 72 hours).
-
Quantification: Cell viability or proliferation is assessed using standard methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or crystal violet staining. Absorbance is measured using a plate reader.
Western Blot Analysis for Protein Expression
-
Cell Lysis: Treated and control cells are harvested and lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., AR-FL, AR-V7, E-cadherin) and a loading control (e.g., β-actin).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by MAO-A inhibitors in prostate cancer and a general experimental workflow for assessing their in vitro effects.
Caption: MAO-A inhibition in prostate cancer cells.
Caption: General workflow for in vitro analysis.
References
A Comparative Analysis of Lilly 51641 and Selegiline: Potency and Selectivity as Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two notable monoamine oxidase (MAO) inhibitors, Lilly 51641 and selegiline. The focus of this analysis is on their respective selectivity and potency against the two MAO isoforms, MAO-A and MAO-B. This document summarizes key experimental data, outlines methodological approaches for inhibitor assessment, and visualizes the relevant biological pathways to support research and development in neuropharmacology.
Introduction to MAO Inhibitors: this compound and Selegiline
Monoamine oxidases are a family of enzymes crucial in the metabolism of monoamine neurotransmitters. The two primary isoforms, MAO-A and MAO-B, exhibit different substrate specificities and inhibitor sensitivities. This compound (N-[2-(o-chlorophenoxy)ethyl]cyclopropylamine hydrochloride) is recognized as a selective inhibitor of MAO-A.[1][2] In contrast, selegiline, also known as L-deprenyl, is a well-established selective inhibitor of MAO-B at lower therapeutic doses, with a tendency to inhibit MAO-A at higher concentrations.[3] The selective inhibition of these enzymes has significant therapeutic implications for various neurological and psychiatric disorders.
Potency and Selectivity: A Quantitative Comparison
The inhibitory potency of this compound and selegiline is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. The ratio of IC50 values for MAO-A and MAO-B provides a measure of the inhibitor's selectivity.
| Inhibitor | Target | IC50 | Selectivity |
| This compound | MAO-A | 2.5 x 10⁻⁷ M (for 5-HT oxidation)[4] | Highly selective for MAO-A. Inhibition of MAO-B (benzylamine oxidation) requires concentrations > 10⁻⁵ M.[4] |
| Selegiline | MAO-B | 1.125 x 10⁻⁸ M (11.25 nM) (rat brain)[5] | Selective for MAO-B. |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., enzyme source, substrate, incubation time). The data presented is for comparative purposes.
Experimental Protocols: Determining Inhibitor Potency
The determination of IC50 values for MAO inhibitors is a critical step in their characterization. A common method employed is the in vitro monoamine oxidase inhibition assay.
General Experimental Protocol: MAO Inhibition Assay
A widely used method for assessing MAO inhibition is the fluorometric assay, which measures the production of hydrogen peroxide (H₂O₂), a byproduct of monoamine oxidation.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine or tyramine)
-
Horseradish peroxidase (HRP)
-
A fluorometric probe (e.g., Amplex Red)
-
Test inhibitors (this compound, selegiline)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Enzyme Preparation: Recombinant MAO-A or MAO-B is diluted to the desired concentration in the assay buffer.
-
Inhibitor Preparation: A series of dilutions of the test inhibitors (this compound and selegiline) are prepared.
-
Reaction Mixture: The assay is typically set up in a 96-well plate. Each well contains the MAO enzyme, the fluorometric probe, and HRP in the assay buffer.
-
Inhibitor Incubation: The test inhibitors at various concentrations are added to the wells and pre-incubated with the enzyme for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: The reaction is initiated by the addition of the MAO substrate.
-
Signal Detection: The fluorescence generated by the reaction of H₂O₂ with the fluorometric probe in the presence of HRP is measured over time using a microplate reader.
-
Data Analysis: The rate of reaction is determined from the linear phase of the fluorescence signal increase. The percentage of inhibition for each inhibitor concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways in Monoamine Oxidase Inhibition
The therapeutic effects of MAO inhibitors stem from their ability to increase the synaptic levels of monoamine neurotransmitters. By blocking the degradation of these neurotransmitters, this compound and selegiline enhance neuronal signaling.
Discussion
The data presented clearly delineates the distinct selectivity profiles of this compound and selegiline. This compound demonstrates a high degree of selectivity for MAO-A, as evidenced by the significantly lower concentration required for its inhibition compared to MAO-B.[4] This selectivity makes it a valuable tool for research into the specific roles of MAO-A in various physiological and pathological processes.
Selegiline, conversely, is a potent and selective inhibitor of MAO-B at low nanomolar concentrations.[5] This property is central to its therapeutic application in Parkinson's disease, where preserving dopamine levels in the brain is a key objective. It is important to note that the selectivity of selegiline is dose-dependent, and at higher concentrations, it will also inhibit MAO-A.[3]
The choice between these two inhibitors in a research or clinical setting will be dictated by the specific isoform of monoamine oxidase that is being targeted. For studies focused on the consequences of MAO-A inhibition, this compound is a highly appropriate choice. For investigations into the roles of MAO-B, or for therapeutic strategies aimed at increasing dopamine levels, selegiline is a well-characterized and effective option.
Conclusion
This guide has provided a comparative overview of this compound and selegiline, focusing on their potency and selectivity as MAO inhibitors. The quantitative data, experimental methodologies, and pathway visualizations presented herein are intended to serve as a valuable resource for professionals in the fields of pharmacology and drug development. A thorough understanding of the distinct properties of these inhibitors is essential for their effective application in both research and clinical practice.
References
- 1. A one-step fluorometric method for the continuous measurement of monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. A review of the pharmacology of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of the pharmacological and biochemical properties of substrate-selective monoamine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Key Findings from Early Lilly 51641 Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of early research on Lilly 51641, a selective monoamine oxidase-A (MAO-A) inhibitor. Due to the limited availability of the full-text early research publications, this document focuses on the qualitative findings and the mechanistic understanding of this compound in the context of alternative depression treatments available during the same era.
Introduction to this compound
This compound (also known as LY-51641) was identified in early research as a selective and orally active inhibitor of monoamine oxidase type A (MAO-A).[1] Investigated for its potential therapeutic effects in depression and schizophrenia, early studies explored its impact on behavior, sleep, and circadian rhythms.[2] Its mechanism of action, the selective inhibition of MAO-A, positioned it as a more targeted approach compared to the non-selective MAO inhibitors of the time.
Mechanism of Action: MAO-A Inhibition
Monoamine oxidase inhibitors (MAOIs) function by preventing the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[3][4] By inhibiting the MAO-A enzyme, this compound was expected to increase the synaptic availability of these neurotransmitters, thereby alleviating depressive symptoms. This targeted approach aimed to reduce some of the side effects associated with non-selective MAOIs, which also inhibit MAO-B.
Caption: Mechanism of action of this compound as a selective MAO-A inhibitor.
Comparison with Alternative Antidepressants of the Era
During the period of this compound's early research, the primary pharmacological treatments for depression included tricyclic antidepressants (TCAs) and other non-selective MAOIs.
| Feature | This compound (Selective MAO-A Inhibitor) | Non-Selective MAOIs (e.g., Phenelzine, Tranylcypromine) |
| Mechanism of Action | Selectively inhibits the MAO-A enzyme, increasing levels of serotonin and norepinephrine. | Inhibit both MAO-A and MAO-B enzymes, leading to a broader increase in monoamine neurotransmitters, including dopamine and tyramine.[3][5] |
| Reported Clinical Focus | Investigated for effects on depression and schizophrenia, with a focus on behavior, sleep, and circadian rhythms.[2] | Effective in treating depression, particularly atypical depression, but with a significant side effect profile.[5][6] |
| Key Differentiating Factor | Selectivity for the MAO-A enzyme isoform. | Lack of selectivity for MAO isoforms. |
| Potential Advantages | Theoretically, a more favorable side effect profile due to the sparing of MAO-B, which is involved in the metabolism of dietary tyramine. | Broad efficacy across different subtypes of depression.[5] |
| Known Disadvantages | Limited publicly available data on clinical efficacy and side effects from early trials. | Risk of hypertensive crisis when consuming tyramine-rich foods (the "cheese effect"), requiring strict dietary restrictions.[3][7] |
Experimental Protocols
Caption: Generalized experimental workflow for early drug development.
Summary of Key Findings from Early this compound Research
Based on the available abstract from the 1978 study by Carman et al., the key findings of the early research on this compound can be summarized as follows:
-
Selective MAO-A Inhibition: The compound was confirmed to be a selective inhibitor of the type A monoamine oxidase enzyme.
-
Patient Population: The study was conducted on patients diagnosed with depression and schizophrenia.
-
Areas of Investigation: The research focused on the effects of this compound on three main areas:
-
Behavior: Changes in the behavioral patterns of the patients were observed and recorded.
-
Sleep: The study monitored the impact of the drug on the sleep cycles of the participants.
-
Circadian Rhythms: Alterations in the natural biological rhythms of the patients were also a key area of investigation.
-
Without access to the full study, specific quantitative outcomes regarding the extent of improvement in depressive or schizophrenic symptoms, the nature and frequency of side effects, or detailed data on sleep architecture and circadian rhythm shifts cannot be provided.
Conclusion
The early research on this compound represented a step towards more targeted therapies for depression by focusing on the selective inhibition of MAO-A. This approach held the promise of mitigating some of the significant risks associated with non-selective MAOIs, particularly the tyramine-induced hypertensive crisis. While the available information highlights the direction of this early research, a comprehensive quantitative comparison with its alternatives is hampered by the lack of access to the complete data from these foundational studies. Further archival research to uncover the full clinical trial data would be necessary to fully replicate and build upon these early findings.
References
- 1. journals.healio.com [journals.healio.com]
- 2. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What MAO inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 5. documentsdelivered.com [documentsdelivered.com]
- 6. History and therapeutic use of MAO-A inhibitors: a historical perspective of mao-a inhibitors as antidepressant drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers for the Therapeutic Effects of Lilly 51641: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating biomarkers associated with the therapeutic effects of Lilly 51641, a selective monoamine oxidase A (MAO-A) inhibitor. By examining experimental data for this compound's drug class and comparing it with established and alternative treatments for depression and schizophrenia, this document aims to guide researchers in selecting and validating relevant biomarkers for drug development.
Introduction to this compound and the Role of Biomarkers
This compound acts by selectively inhibiting MAO-A, an enzyme responsible for the breakdown of key neurotransmitters such as serotonin, norepinephrine, and dopamine. This mechanism of action suggests its potential therapeutic utility in psychiatric disorders like depression and schizophrenia, where monoamine system dysregulation is implicated.
Biomarkers are essential tools in drug development, offering objective measures of treatment response, target engagement, and disease progression. For this compound, relevant biomarkers can help elucidate its pharmacodynamic effects, optimize dosing, and identify patient populations most likely to respond to treatment. This guide focuses on comparing this compound's expected biomarker profile with that of Selective Serotonin Reuptake Inhibitors (SSRIs) for depression and atypical antipsychotics for schizophrenia.
Comparative Biomarker Data
The following tables summarize quantitative data from clinical studies on various biomarkers modulated by MAO-A inhibitors, SSRIs, and atypical antipsychotics. Due to the limited publicly available data specifically for this compound, data from other selective MAO-A inhibitors are used as a proxy.
For the Treatment of Depression: MAO-A Inhibitors vs. SSRIs
| Biomarker | Drug (Class) | Study Population | Key Findings | Reference |
| Plasma MAO-A Activity Inhibition | Moclobemide (MAO-A Inhibitor) | Depressed Patients | Significant MAO-A inhibition; however, no direct correlation with clinical response was established in this study. | [1] |
| Brofaromine (MAO-A Inhibitor) | Depressed Patients | Plasma MAO-inhibitory potency increased with dosage, confirming target engagement. | [2] | |
| Phenelzine (MAO Inhibitor) | Depressed Patients | ~85% inhibition of platelet MAO activity correlated with significant clinical improvement over placebo. | [3][4] | |
| CSF Monoamine Metabolites | Fluoxetine (SSRI) | Depressed Patients | After 4 weeks of treatment, 5-HIAA (serotonin metabolite) decreased by 46%. HVA (dopamine metabolite) and MHPG (norepinephrine metabolite) also showed significant but smaller decreases. | [5][6] |
| Plasma Monoamine & Metabolite Levels | Brofaromine (MAO-A Inhibitor) | Bulimia Nervosa Patients | Significant decrease in plasma and urinary homovanillic acid (HVA) and vanilmandelic acid (VMA) after 4 weeks. | [7] |
| Phenelzine & Brofaromine (MAO Inhibitors) | Depressed Patients | Both drugs increased plasma serotonin by 254% and decreased the 5-HIAA/serotonin ratio to 30% of pretreatment values after 6 weeks. | [8] | |
| Platelet Activation Markers | Sertraline (SSRI) | Depressed Post-Acute Coronary Syndrome Patients | Significant reduction in platelet activation markers (β-thromboglobulin and P-selectin) compared to placebo. | [9][10] |
For the Treatment of Schizophrenia: MAO-A Inhibitors vs. Atypical Antipsychotics
| Biomarker | Drug (Class) | Study Population | Key Findings | Reference |
| CSF Homovanillic Acid (HVA) | Quetiapine (Atypical Antipsychotic) | Schizophrenic Patients | Increased HVA levels by 33% after 4 weeks of treatment. A negative correlation was found between the change in HVA and the reduction in positive symptoms. | [11][12][13][14][15][16] |
| Olanzapine (Atypical Antipsychotic) | Schizophrenic Patients | Significantly increased HVA concentrations after 6 weeks of treatment. No significant correlation with overall treatment response was found, but a negative correlation with negative symptoms was observed. | [12][13][14][17][18] | |
| Clozapine (Atypical Antipsychotic) | Schizophrenic Patients | Studies show no significant change in HVA levels after 4-6 weeks of treatment. | [12][13][14][19] | |
| CSF 5-Hydroxyindoleacetic Acid (5-HIAA) | Quetiapine (Atypical Antipsychotic) | Schizophrenic Patients | Increased 5-HIAA levels by 35% after 4 weeks of treatment. | [11][12][13][14][15][16] |
| Olanzapine (Atypical Antipsychotic) | Schizophrenic Patients | No significant alteration in 5-HIAA concentrations after 6 weeks of treatment. | [12][13][14][17][18] | |
| Clozapine (Atypical Antipsychotic) | Schizophrenic Patients | No significant change in 5-HIAA levels after 6 weeks of treatment. | [19] | |
| CSF 3-Methoxy-4-hydroxyphenylglycol (MHPG) | Quetiapine (Atypical Antipsychotic) | Schizophrenic Patients | Increased MHPG levels by 33% after 4 weeks of treatment. | [11][15][16] |
| Clozapine (Atypical Antipsychotic) | Schizophrenic Patients | No significant change in MHPG levels after 6 weeks of treatment. | [19] |
Experimental Protocols
Detailed methodologies for key biomarker assays are crucial for the replication and validation of findings.
Plasma/Platelet MAO-A Activity Assay
Objective: To measure the enzymatic activity of MAO-A in plasma or isolated platelets as a direct measure of target engagement for MAO-A inhibitors.
Protocol:
-
Sample Collection and Preparation:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
For plasma assays, centrifuge the blood to separate plasma.
-
For platelet assays, perform differential centrifugation to isolate platelet-rich plasma, followed by further steps to obtain a platelet pellet.
-
-
Enzyme Reaction:
-
Incubate the plasma or platelet lysate with a specific MAO-A substrate (e.g., kynuramine or a radiolabeled substrate).
-
The reaction is carried out at a controlled temperature (e.g., 37°C) for a defined period.
-
-
Detection of Product:
-
The product of the enzymatic reaction is quantified. For kynuramine, the fluorescent product 4-hydroxyquinoline is measured. For radiolabeled substrates, the radioactive product is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
MAO-A activity is calculated based on the rate of product formation and normalized to the protein concentration of the sample. Inhibition is expressed as a percentage decrease from baseline activity.
-
Cerebrospinal Fluid (CSF) Monoamine Metabolite Analysis
Objective: To measure the levels of monoamine metabolites (HVA, 5-HIAA, MHPG) in CSF as an indirect measure of neurotransmitter turnover in the central nervous system.
Protocol:
-
Sample Collection:
-
CSF is collected via lumbar puncture, typically in the morning after overnight fasting and bed rest.
-
-
Sample Processing and Storage:
-
CSF samples are immediately placed on ice, centrifuged to remove any cellular debris, and stored at -80°C until analysis to prevent degradation of metabolites.
-
-
Analytical Method (HPLC-ECD or LC-MS/MS):
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly used for the sensitive and specific quantification of monoamine metabolites.
-
The CSF sample is injected into the chromatography system, where the metabolites are separated based on their physicochemical properties.
-
The detector measures the concentration of each metabolite.
-
-
Data Analysis:
-
Metabolite concentrations are reported in units such as pmol/mL. Changes from baseline or differences between treatment groups are analyzed statistically.
-
Visualizing Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the mechanism of action of this compound and the experimental workflows for biomarker validation.
Caption: Mechanism of Action of this compound as a MAO-A Inhibitor.
Caption: General Workflow for Biomarker Validation in a Clinical Trial.
References
- 1. Plasma moclobemide and metabolites: lack of correlation with clinical response and biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brofaromine (CGP 11 305 A) in treatment of depression: biological estimation of plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relationship between response to phenelzine and MAO inhibition in a clinical trial of phenelzine, amitriptyline and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Fluoxetine treatment of depression. Clinical effects, drug concentrations and monoamine metabolites and N-terminally extended substance P in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cerebrospinal fluid monoamine metabolites in fluoxetine-treated patients with major depression and in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of the MAO-A selective inhibitor brofaromine on the plasma and urine concentrations of some biogenic amines and their acidic metabolites in bulimia nervosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monoamine oxidase inhibitors phenelzine and brofaromine increase plasma serotonin and decrease 5-hydroxyindoleacetic acid in patients with major depression: relationship to clinical improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Platelet/endothelial biomarkers in depressed patients treated with the selective serotonin reuptake inhibitor sertraline after acute coronary events: the Sertraline AntiDepressant Heart Attack Randomized Trial (SADHART) Platelet Substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quetiapine and norquetiapine in plasma and cerebrospinal fluid of schizophrenic patients treated with quetiapine: correlations to clinical outcome and HVA, 5-HIAA, and MHPG in CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A New Look on an Old Issue: Comprehensive Review of Neurotransmitter Studies in Cerebrospinal Fluid of Patients with Schizophrenia and Antipsychotic Effect on Monoamine’s Metabolism [cpn.or.kr]
- 13. A New Look on an Old Issue: Comprehensive Review of Neurotransmitter Studies in Cerebrospinal Fluid of Patients with Schizophrenia and Antipsychotic Effect on Monoamine’s Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A New Look on an Old Issue: Comprehensive Review of Neurotransmitter Studies in Cerebrospinal Fluid of Patients with Schizophrenia and Antipsychotic Effect on Monoamine’s Metabolism [cpn.or.kr]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The effect of olanzapine treatment on monoamine metabolite concentrations in the cerebrospinal fluid of schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 19. psychiatryonline.org [psychiatryonline.org]
Independent Verification of Published Data: A Case Study on Eli Lilly's Orforglipron
A Note on the Analyzed Compound: Initial searches for "Lilly 51641" identified it as a selective Type A monoamine oxidase inhibitor, with primary data published in 1978.[1] Due to the limited availability of detailed, contemporary data and experimental protocols for this compound, this guide focuses on a more recent and publicly documented Eli Lilly product, orforglipron (LY3502970) . Orforglipron is an investigational, orally administered, non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist under development for the treatment of type 2 diabetes and obesity.[2][3] This pivot allows for a comprehensive review based on recent Phase 3 clinical trial data, aligning with the core requirements of providing robust, verifiable information for researchers and drug development professionals.
Orforglipron stands out as it is a small molecule, making it easier and likely cheaper to produce than the existing peptide-based GLP-1 agonists.[2] It is designed to be taken once daily, without the food and water restrictions associated with other oral GLP-1 receptor agonists.[4]
Quantitative Data Summary
The following tables summarize the key efficacy data from the ACHIEVE and ATTAIN clinical trial programs for orforglipron in patients with type 2 diabetes and obesity, respectively.
Table 1: Efficacy of Orforglipron in Type 2 Diabetes (ACHIEVE-1 Trial) [5][6]
| Primary Endpoint | Placebo | Orforglipron (3 mg) | Orforglipron (12 mg) | Orforglipron (36 mg) |
| Change in HbA1c from Baseline at 40 Weeks | -0.41% | -1.24% | -1.47% | -1.48% |
| Mean HbA1c at 40 Weeks | 6.7% | 6.5% | 6.5% | |
| Percent Change in Body Weight from Baseline at 40 Weeks | -1.7% | -4.5% | -5.8% | -7.6% |
Table 2: Efficacy of Orforglipron in Obesity (ATTAIN-1 Trial) [7]
| Primary Endpoint | Placebo | Orforglipron (6 mg) | Orforglipron (12 mg) | Orforglipron (36 mg) |
| Mean Percent Body Weight Loss at 72 Weeks | 2.1% | 7.8% | 9.3% | 12.4% |
Table 3: Comparison with Other Alternatives (ACHIEVE-2 and ACHIEVE-5 Trials) [8]
| Trial | Comparator | Orforglipron Outcome | Comparator Outcome |
| ACHIEVE-2 | Dapagliflozin | Up to 1.7% A1C reduction | 0.8% A1C reduction |
| ACHIEVE-5 | Placebo (with insulin) | Additional 2.1% A1C reduction |
Experimental Protocols
Below are the detailed methodologies for the key clinical trials cited in this guide.
ACHIEVE-1 Trial Protocol [5][6]
-
Objective: To evaluate the efficacy and safety of orforglipron as a monotherapy in adults with type 2 diabetes inadequately controlled with diet and exercise.
-
Design: A 40-week, randomized, double-blind, placebo-controlled, Phase 3 trial.
-
Participants: 559 adults with type 2 diabetes, a baseline HbA1c between 7.0% and 9.5%, and a BMI of ≥23 kg/m ². Participants had not taken any anti-diabetic medications for at least 90 days prior to the study.
-
Intervention: Participants were randomized in a 1:1:1:1 ratio to receive once-daily oral orforglipron at doses of 3 mg, 12 mg, or 36 mg, or a placebo.
-
Primary Endpoint: Change in HbA1c from baseline at 40 weeks.
-
Key Secondary Endpoints: Percent change in body weight from baseline to 40 weeks.
ATTAIN-1 Trial Protocol [7][9]
-
Objective: To evaluate the efficacy and safety of orforglipron for weight management in adults with obesity or overweight with at least one weight-related comorbidity (excluding type 2 diabetes).
-
Design: A 72-week, randomized, double-blind, placebo-controlled, Phase 3 trial.
-
Participants: 3,127 adults with obesity or overweight and weight-related complications.
-
Intervention: Participants were randomized to receive once-daily oral orforglipron at doses of 6 mg, 12 mg, or 36 mg, or a placebo, in conjunction with a healthy diet and physical activity. Dose escalation occurred every four weeks, starting with a 1 mg dose.
-
Primary Endpoint: Superior body weight reduction compared to placebo at 72 weeks.
-
Key Secondary Endpoints: Improvements in cardiovascular risk factors such as waist circumference, blood pressure, non-HDL cholesterol, and triglyceride levels.
Visualizations
Signaling Pathway of Orforglipron
Orforglipron is a GLP-1 receptor agonist.[2][3] Upon oral administration, it binds to the GLP-1 receptor on pancreatic beta cells and in the brain. This binding initiates a cascade of intracellular signaling events, primarily through the activation of adenylate cyclase, leading to an increase in cyclic AMP (cAMP).[1] This signaling pathway results in glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and increased satiety.[10][11]
Caption: Orforglipron's GLP-1 receptor agonist signaling pathway.
Experimental Workflow for ACHIEVE-1 and ATTAIN-1 Trials
The workflow for the pivotal Phase 3 trials of orforglipron followed a standard structure for clinical drug development, including screening, randomization, a treatment period with dose escalation, and a follow-up phase.
Caption: Generalized workflow for the ACHIEVE-1 and ATTAIN-1 clinical trials.
References
- 1. What is the mechanism of action of Orforglipron? [synapse.patsnap.com]
- 2. Orforglipron - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. Lilly's oral GLP-1, orforglipron, demonstrated statistically significant efficacy results and a safety profile consistent with injectable GLP-1 medicines in successful Phase 3 trial [prnewswire.com]
- 6. Orforglipron, an Oral Small-Molecule GLP-1 Receptor Agonist, in Early Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral GLP-1 Drug Orforglipron Promotes Substantial Weight Loss in Clinical Trial | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 8. Lilly's oral GLP-1, orforglipron, demonstrated superior glycemic control in two successful Phase 3 trials, reconfirming its potential as a foundational treatment in type 2 diabetes [prnewswire.com]
- 9. biotechreality.com [biotechreality.com]
- 10. mdpi.com [mdpi.com]
- 11. Understanding GLP-1 receptor agonists and their impact on drug discovery | Drug Discovery News [drugdiscoverynews.com]
Safety Operating Guide
Essential Safety and Disposal Guidance for Lilly 51641
For laboratory professionals engaged in research and development, the proper handling and disposal of chemical compounds is paramount to ensuring a safe work environment and regulatory compliance. This document provides a detailed guide for the safe disposal of Lilly 51641 (also known as LY-51641), a selective Type A monoamine oxidase inhibitor (MAOI). Due to the compound's pharmacological activity, caution must be exercised throughout the handling and disposal process.
Compound Data: this compound
Below is a summary of the available data for this compound. As a research chemical, comprehensive public data is limited, and a site-specific risk assessment should be conducted prior to handling.
| Property | Value |
| Chemical Name | N-(2-(2-chlorophenoxy)ethyl)cyclopropanamine |
| Synonyms | LY-51641 |
| CAS Number | 5388-85-2 |
| Molecular Formula | C₁₁H₁₄ClNO |
| Compound Type | Selective Monoamine Oxidase Inhibitor (MAOI), Type A |
| Indication for Research | Investigated for potential antidepressant and anti-schizophrenic properties. |
Experimental Protocols: Disposal of this compound
The following procedure outlines the recommended steps for the disposal of this compound from a laboratory setting. This protocol is based on general best practices for the disposal of potent research chemicals in the absence of a specific Safety Data Sheet (SDS).
1. Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, nitrile gloves, and chemical safety goggles.
-
If handling the compound as a powder or creating a solution, work in a certified chemical fume hood to prevent inhalation.
2. Decontamination of Labware:
-
All glassware, spatulas, and other equipment that have come into contact with this compound should be decontaminated.
-
Rinse contaminated items with a suitable laboratory-grade solvent (e.g., ethanol or acetone) three times.
-
Collect the solvent rinsate as hazardous waste.
-
After the solvent rinse, wash the labware with soap and water.
3. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, contaminated consumables (e.g., weighing paper, gloves, paper towels), and empty stock containers in a dedicated, clearly labeled hazardous waste container. The container should be sealed and stored in a designated satellite accumulation area.
-
Liquid Waste: Unused solutions of this compound and the solvent rinsate from decontamination should be collected in a separate, compatible, and clearly labeled hazardous waste container for organic/solvent waste. Do not mix with aqueous or other incompatible waste streams.
4. Final Disposal:
-
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Provide the EHS office with a complete and accurate description of the waste, including the name of the compound and any solvents used.
-
Never dispose of this compound down the drain or in the regular trash.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
